IMD-0354
Description
IMD-0354 is a small molecule drug with a maximum clinical trial phase of I.
a cardioprotective agent that inhibits IkappaB kinase beta (IKKbeta); structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHILCFMQWMQVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50243248 | |
| Record name | IMD-0354 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
978-62-1 | |
| Record name | IMD-0354 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000978621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMD-0354 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMD-0354 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | IMD-0354 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76145IS906 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of IMD-0354 in the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMD-0354 is a small molecule inhibitor that has garnered significant interest for its therapeutic potential in a range of inflammatory diseases and cancers. Initially identified as a selective inhibitor of IκB kinase β (IKKβ), a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, its mechanism of action is now understood to be more complex. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, with a particular focus on its inhibitory effects on the NF-κB pathway. In addition, this guide will explore recent findings that suggest a dual mechanism of action, including the inhibition of the glutamine transporter SLC1A5, which may be independent of its effects on IKKβ. This document will detail the experimental evidence, present quantitative data in structured tables, and provide representative experimental protocols to facilitate further research and development of this compound and related compounds.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs). The canonical NF-κB pathway is activated by a wide array of stimuli, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). This activation leads to the recruitment of various signaling proteins to the receptor complex, ultimately resulting in the activation of the IκB kinase (IKK) complex. The IKK complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). IKKβ is the predominant kinase responsible for the phosphorylation of IκBα at two specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (most commonly the p65/p50 heterodimer), allowing its translocation to the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby initiating their transcription.
This compound as a Selective IKKβ Inhibitor
This compound was initially developed as a selective inhibitor of IKKβ. Its primary mechanism of action in the NF-κB pathway is the direct inhibition of IKKβ's catalytic activity. By binding to IKKβ, this compound prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and preventing the nuclear translocation and subsequent transcriptional activity of NF-κB.
Biochemical and Cellular Effects
Numerous studies have demonstrated the inhibitory effect of this compound on the NF-κB pathway in various cell types and disease models.
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Inhibition of IκBα Phosphorylation: Treatment with this compound has been shown to block the phosphorylation of IκBα in response to stimuli like TNF-α. This is a key indicator of its direct or indirect effect on IKKβ activity.
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Prevention of NF-κB Nuclear Translocation: By preventing IκBα degradation, this compound effectively sequesters NF-κB in the cytoplasm. This has been visualized through immunofluorescence and subcellular fractionation experiments.
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Downregulation of NF-κB Target Genes: The inhibition of NF-κB nuclear translocation leads to a decrease in the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines (e.g., IL-6, IL-8), chemokines (e.g., MCP-1), and adhesion molecules (e.g., ICAM-1).
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.
Quantitative Data on IKKβ Inhibition
The inhibitory potency of this compound against IKKβ and NF-κB activation has been quantified in various assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (IKKβ inhibition) | 250 nM | Cell-free kinase assay | |
| IC50 (TNF-α induced NF-κB transcription) | 1.2 µM | A549 cells | [1] |
| IC50 (Cell proliferation) | Varies by cell line | e.g., HMC-1, MDA-MB-231 | [1] |
A Dual Mechanism of Action: Inhibition of Glutamine Transporter SLC1A5
Recent research has unveiled a potentially parallel mechanism of action for this compound, particularly in the context of cancer biology. Studies have shown that this compound can act as a potent inhibitor of the glutamine transporter SLC1A5 (also known as ASCT2).[2][3][4]
Glutamine is a critical nutrient for rapidly proliferating cells, including cancer cells, as it provides a source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids. SLC1A5 is a key transporter responsible for glutamine uptake.
Evidence for SLC1A5 Inhibition
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Reduced Glutamine Uptake: Treatment of cancer cells with this compound leads to a significant reduction in the uptake of radiolabeled glutamine.[2][4]
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Downstream Metabolic Effects: Inhibition of glutamine uptake by this compound results in the attenuation of mTOR signaling, a key regulator of cell growth and metabolism that is sensitive to amino acid availability.[2][3][4]
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Effects on Cell Growth and Survival: By depriving cancer cells of a crucial nutrient, this compound induces cell cycle arrest, autophagy, and apoptosis.[2][3][4]
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Independence from NF-κB Inhibition: In some cancer cell lines, the anti-proliferative effects of this compound are observed without a corresponding inhibition of IκBα phosphorylation, suggesting that the mechanism is independent of IKKβ inhibition in these contexts.[2]
The following diagram illustrates the proposed dual mechanism of action of this compound.
Experimental Protocols
This section provides representative protocols for key experiments used to characterize the mechanism of action of this compound. These are intended as a guide and may require optimization for specific cell types and experimental conditions.
Western Blot Analysis of IκBα Phosphorylation and Degradation
This protocol describes the detection of total and phosphorylated IκBα by Western blotting to assess the effect of this compound on the NF-κB pathway.
Materials:
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membranes
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-IκBα, anti-phospho-IκBα (Ser32), anti-β-actin (loading control)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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This compound
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Stimulating agent (e.g., TNF-α)
Procedure:
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Cell Culture and Treatment: Plate cells at an appropriate density. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an agonist like TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Repeat the washing step.
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Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]
Materials:
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Cells to be tested
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96-well plates
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This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
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MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
In Vitro IKKβ Kinase Assay (Representative)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of IKKβ.
Materials:
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Recombinant active IKKβ
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IKKβ substrate (e.g., a peptide corresponding to the phosphorylation sites on IκBα)
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ATP (including radiolabeled [γ-32P]ATP)
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Kinase reaction buffer
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This compound
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Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate
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Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, IKKβ substrate, and different concentrations of this compound.
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Enzyme Addition: Add recombinant IKKβ to initiate the reaction.
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ATP Addition: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-32P]ATP).
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Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
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Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Separation and Quantification: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
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Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.
Therapeutic Applications and Clinical Status
The dual inhibitory activities of this compound on both inflammation and cellular metabolism make it an attractive candidate for a variety of diseases.
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Inflammatory Diseases: Its ability to suppress NF-κB activation has shown promise in preclinical models of asthma, rheumatoid arthritis, and atopic dermatitis.[8] A Phase I clinical trial of an this compound ointment for atopic dermatitis has been completed, demonstrating a good safety profile.
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Cancer: The inhibition of both NF-κB (which promotes cancer cell survival) and glutamine uptake (a key metabolic pathway for cancer cells) suggests that this compound could be an effective anti-cancer agent.[9] It has shown efficacy in preclinical models of breast cancer, leukemia, and melanoma.[2][3][4][10]
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Other Conditions: this compound has also been investigated for its potential in treating corneal inflammation and angiogenesis.[11]
Conclusion and Future Directions
This compound is a multifaceted small molecule with significant therapeutic potential. While its role as an IKKβ inhibitor in the NF-κB pathway is well-established, the discovery of its activity as an SLC1A5 inhibitor has opened new avenues for its application, particularly in oncology. The relative contribution of each mechanism to its overall therapeutic effect likely depends on the specific disease context and cell type.
Future research should focus on:
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Elucidating the precise binding site of this compound on both IKKβ and SLC1A5. This will aid in the design of more potent and selective inhibitors.
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Conducting further clinical trials to evaluate the efficacy and safety of this compound and its prodrugs in various diseases.
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Investigating the interplay between NF-κB inhibition and glutamine metabolism in different pathological conditions. Understanding this crosstalk could lead to novel combination therapies.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further explore the therapeutic potential of this compound. The provided data and representative protocols are intended to facilitate the design of new experiments and accelerate the translation of this promising compound into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. IκB kinase β inhibitor this compound suppresses airway remodelling in a Dermatophagoides pteronyssinus-sensitized mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel NF-kappaB inhibitor, this compound, suppresses neoplastic proliferation of human mast cells with constitutively activated c-kit receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel NF-κB inhibitor this compound induces apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rocatinlimab Improves Patient-Reported Outcomes in Adults with Moderate-to-Severe Atopic Dermatitis: Results from a Double-Blind Placebo-Controlled Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
IMD-0354: An In-depth Technical Guide for Researchers and Drug Development Professionals
IMD-0354, with the chemical name N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, is a small molecule that has been investigated for its potent anti-inflammatory and anti-proliferative properties. It has been widely described as a selective inhibitor of the IκB kinase β (IKKβ) subunit, a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. By inhibiting IKKβ, this compound is proposed to block the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory and pro-survival genes. This guide provides a comprehensive overview of the technical data and experimental methodologies related to this compound.
Chemical Properties
| Property | Value |
| Chemical Name | N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide |
| Synonyms | IKK2 Inhibitor V |
| Molecular Formula | C₁₅H₈ClF₆NO₂ |
| Molecular Weight | 383.67 g/mol |
| CAS Number | 978-62-1 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action: An IKKβ Inhibitor
This compound is widely cited as a selective, ATP-competitive inhibitor of IKKβ. The canonical NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and apoptosis. Its activation is triggered by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β. This leads to the activation of the IKK complex, which comprises the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes.
This compound is believed to interfere with this cascade by directly inhibiting the kinase activity of IKKβ. However, it is important to note that some studies have questioned this direct enzymatic inhibition, suggesting that this compound may act on the NF-κB pathway through an indirect mechanism. One study reported that while this compound potently inhibits the NF-κB pathway in cellular assays, it is inactive in human IKKβ enzyme assays. Further research is needed to fully elucidate the precise molecular target and mechanism of action.
Quantitative Data
In Vitro Efficacy
| Assay Type | Cell Line | Parameter | Value | Reference |
| IKKβ Kinase Assay | - | IC₅₀ | 250 nM | [1][2] |
| TNF-α induced NF-κB transcription | A549 | IC₅₀ | 1.27 µM | [3] |
| IκBα degradation inhibition | Jurkat | IC₅₀ | 0.218 µM | |
| Anti-proliferative | HMC-1 | - | Time and dose-dependent | [3] |
| Anti-proliferative | IC-2G559 & IC-2V814 | - | Almost inhibited at 0.5 µM | |
| Cell Cycle Arrest | HMC-1 | - | G0/G1 phase arrest at 0.5 µM | |
| Apoptosis Induction | HMC-1 | - | Increased hypodiploid DNA at 1 µM | |
| NF-κB Activity Inhibition | HepG2 | - | 98.5% inhibition at 10 µg/ml |
In Vivo Efficacy
| Animal Model | Disease | Dosage | Route | Effect | Reference |
| Ovalbumin-sensitized mice | Asthma | 20 mg/kg | Intraperitoneal | Ameliorated airway hyperresponsiveness, reduced bronchial eosinophils and mucus-producing cells | [4] |
| KKAy mice with HF diet | Diabetes | Dose-dependent | - | Significantly decreased plasma glucose levels | |
| Rats | Ischemia/Reperfusion | 10 mg/kg | - | Significant reduction of infarction area/area at risk ratio | |
| OVA-sensitized mice | Allergic Inflammation | 5 mg/kg & 20 mg/kg | Intraperitoneal | Significantly decreased NF-κB in lungs | |
| Dermatophagoides pteronyssinus-sensitized mice | Chronic Asthma | - | Intraperitoneal | Reduced bronchial eosinophils, inhibited airway remodeling | [5] |
| Rats | Corneal Neovascularization | 30 mg/kg | Intraperitoneal | Reduced inflammatory cell infiltration and limbal vessel dilation | [6] |
Experimental Protocols
In Vitro IKKβ Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of IKKβ.
General Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant IKKβ enzyme, a substrate such as a GST-tagged IκBα fragment, and a kinase buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. For radiolabeling, [γ-³²P]ATP is used. The reaction is then incubated at 30°C for a specified time.
-
Termination: The reaction is stopped, typically by adding SDS-PAGE sample buffer.
-
Detection: The level of substrate phosphorylation is measured. In the case of radiolabeling, this is done by separating the proteins by SDS-PAGE and detecting the incorporated radioactivity via autoradiography. Alternatively, non-radioactive methods that measure ADP production (a byproduct of the kinase reaction) can be used, such as the ADP-Glo™ Kinase Assay.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC₅₀ value is determined.
NF-κB Luciferase Reporter Assay
This cell-based assay is used to assess the ability of this compound to inhibit the NF-κB signaling pathway within a cellular context.
General Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HeLa) is cultured and transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is often co-transfected as an internal control for transfection efficiency and cell viability.
-
Treatment: The transfected cells are pre-treated with various concentrations of this compound for a specific duration.
-
Stimulation: The NF-κB pathway is then activated by treating the cells with a stimulant such as TNF-α.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the luciferase enzymes.
-
Luciferase Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate substrates for firefly and Renilla luciferase.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The percentage of inhibition of NF-κB activity by this compound is calculated, and the IC₅₀ value is determined.[7][8]
Western Blot for Phospho-IκBα
This technique is used to directly observe the effect of this compound on the phosphorylation of IκBα.
General Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound and then stimulated with an NF-κB activator (e.g., TNF-α). The cells are then lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The protein concentration of the cell lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of IκBα (p-IκBα). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The membrane can be stripped and re-probed with an antibody for total IκBα or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[9]
Clinical Trial Information
This compound and its prodrug, IMD-1041, have been investigated in early-phase clinical trials.
-
This compound: A Phase 1 clinical trial of a topical formulation of this compound for the treatment of atopic dermatitis was completed, and the safety profile was confirmed.
-
IMD-1041: A Phase IIa clinical trial (NCT00883584) of the oral prodrug IMD-1041 has been conducted.[10]
Further information on the current status and results of these trials is limited in the public domain.
Summary and Future Directions
This compound is a well-characterized inhibitor of the NF-κB signaling pathway with demonstrated efficacy in a variety of preclinical models of inflammatory diseases and cancer. While it is widely cited as a direct IKKβ inhibitor, some evidence suggests a more complex mechanism of action that warrants further investigation. The progression of this compound and its prodrug, IMD-1041, into early-phase clinical trials highlights its therapeutic potential. Future research should focus on definitively identifying its molecular target(s), further elucidating its mechanism of action, and continuing to evaluate its safety and efficacy in clinical settings for various inflammatory and proliferative disorders.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. broadpharm.com [broadpharm.com]
- 3. IκB kinase β inhibitor this compound suppresses airway remodelling in a Dermatophagoides pteronyssinus-sensitized mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiallergic and anti-inflammatory effects of a novel I kappaB kinase beta inhibitor, this compound, in a mouse model of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. promega.es [promega.es]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. 細胞計數與健康分析 [sigmaaldrich.com]
The Selective IKKβ Inhibitor IMD-0354: A Technical Guide to its Role in Halting IκBα Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of IMD-0354, a selective inhibitor of IκB kinase β (IKKβ). Central to the activation of the canonical NF-κB signaling pathway, IKKβ-mediated phosphorylation of the inhibitory protein IκBα is a critical step in numerous inflammatory and pathological processes. This document details the mechanism of action of this compound, presents collated quantitative data on its efficacy, and furnishes detailed protocols for key experimental procedures to study its effects. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound as a therapeutic and research tool.
Introduction
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] The activity of NF-κB is tightly regulated, and its aberrant activation is implicated in a multitude of diseases, such as chronic inflammatory disorders, autoimmune diseases, and cancer.[2] In the canonical NF-κB pathway, the transcription factor is sequestered in the cytoplasm in an inactive state through its association with inhibitor of κB (IκB) proteins, most notably IκBα.[3]
The activation of this pathway is initiated by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[4] These stimuli trigger a signaling cascade that converges on the activation of the IκB kinase (IKK) complex. This complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[2] IKKβ is the principal kinase responsible for the phosphorylation of IκBα at two specific serine residues, Ser32 and Ser36.[3] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization sequence on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.[1]
Given its pivotal role, IKKβ has emerged as a prime therapeutic target for modulating the NF-κB pathway. This compound is a potent and selective small molecule inhibitor of IKKβ.[5] By specifically targeting IKKβ, this compound effectively blocks the phosphorylation of IκBα, thereby preventing NF-κB activation and the subsequent inflammatory cascade.[5] This guide will explore the core mechanism of this compound, its effects on cellular processes, and the experimental methodologies used to characterize its activity.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of IKKβ, consequently blocking the phosphorylation of IκBα.[5] This action is central to its anti-inflammatory and anti-proliferative effects.
The Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary target of this compound. The pathway is initiated by stimuli that lead to the activation of the IKK complex. Activated IKKβ then phosphorylates IκBα, leading to its degradation and the release of NF-κB for nuclear translocation and gene transcription.
Downstream Effects of IκBα Phosphorylation Inhibition
By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively sequesters NF-κB in the cytoplasm. This leads to a significant reduction in the transcription of NF-κB target genes, which include a variety of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and cell adhesion molecules.[4][6] Additionally, the inhibition of NF-κB activation by this compound has been shown to suppress cell proliferation and induce apoptosis in various cancer cell lines.[5]
Quantitative Data on this compound Efficacy
The inhibitory effects of this compound have been quantified in numerous studies across various cell types and experimental conditions. The following tables summarize key quantitative data.
| Parameter | Value | Cell Line/System | Stimulus | Reference |
| IC50 for NF-κB transcription activity | 1.2 µM | Not Specified | TNF-α | [7] |
| IC50 for IKKβ inhibition | 250 nM | In vitro kinase assay | N/A | [6] |
| Inhibition of NF-κB activity | 98.5% at 10 µg/ml | HepG2 cells | Not Specified | [5] |
Table 1: In Vitro Inhibitory Concentrations of this compound
| Cell Line | This compound Concentration | Effect | Reference |
| HMC-1 (mast cells) | < 5 µM | Inhibition of NF-κB expression and nuclear translocation | [5] |
| HMC-1 (mast cells) | 0.5 µM | Arrest of cell cycle at G0/G1 phase | [5] |
| Cultured cardiomyocytes | 1 µM | Inhibition of TNF-α induced IκBα phosphorylation and NF-κB nuclear translocation | [5] |
| Cultured cardiomyocytes | 1 µM | Significant reduction of TNF-α-induced IL-1β and MCP-1 production | [5] |
| 3T3-L1 adipocytes | 1 µM | Restoration of Akt phosphorylation down-regulated by TNF-α | [5] |
Table 2: Cellular Effects of this compound at Various Concentrations
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the role of this compound in inhibiting IκBα phosphorylation.
In Vitro IKKβ Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of IKKβ.
Objective: To determine the IC50 of this compound for IKKβ kinase activity.
Materials:
-
Recombinant human IKKβ (e.g., as a GST fusion protein)
-
Recombinant IκBα substrate (e.g., GST-IκBα)
-
This compound
-
ATP (including [γ-³²P]ATP for radioactive detection or cold ATP for non-radioactive methods)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or appropriate detection system
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, recombinant IKKβ, and the IκBα substrate.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixtures.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated IκBα substrate by autoradiography or other detection methods.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration.
-
Calculate the IC50 value using appropriate software.
Western Blotting for Phospho-IκBα
This technique is used to detect the levels of phosphorylated IκBα in cell lysates following treatment with a stimulus and this compound.
Objective: To assess the effect of this compound on stimulus-induced IκBα phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, or primary cells)
-
Cell culture medium and supplements
-
Stimulus (e.g., TNF-α, IL-1β)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE apparatus and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α at 10 ng/mL) for a short duration (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE loading buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IκBα to normalize for protein loading.
NF-κB Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the localization of the NF-κB p65 subunit to determine if it has translocated to the nucleus.
Objective: To determine the effect of this compound on stimulus-induced nuclear translocation of NF-κB p65.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
Stimulus (e.g., TNF-α)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to attach.
-
Pre-treat the cells with this compound or vehicle.
-
Stimulate with TNF-α for a specified time (e.g., 30-60 minutes).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with goat serum.
-
Incubate with the primary anti-p65 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to assess translocation.
Conclusion
This compound is a valuable tool for both therapeutic development and basic research into the NF-κB signaling pathway. Its selective inhibition of IKKβ provides a targeted approach to block the phosphorylation of IκBα, a critical event in the activation of canonical NF-κB signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists working to understand and modulate the inflammatory and proliferative processes governed by NF-κB. Further investigation into the selectivity profile and in vivo efficacy of this compound will continue to delineate its potential as a therapeutic agent for a wide range of NF-κB-driven pathologies.
References
- 1. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]
- 3. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 4. Tumor necrosis factor alfa and interleukin 1 alfa induced phosphorylation and degradation of inhibitory kappa B alpha are regulated by estradiol in endometrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMD 0354 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. IMD 0354, IKKbeta inhibitor (CAS 978-62-1) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to IMD-0354: Discovery, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMD-0354, with the chemical name N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, is a small molecule that has garnered significant interest in the scientific community for its potent anti-inflammatory and anti-neoplastic properties. Initially developed by the Institute of Medicinal Molecular Design Inc. in Japan, it was first characterized as a selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway. However, recent research has unveiled a novel mechanism of action, identifying this compound as an inhibitor of the glutamine carrier protein SLC1A5. This guide provides a comprehensive overview of the discovery, chemical properties, and diverse biological activities of this compound, along with detailed experimental protocols and a critical discussion of its dual-faceted mechanism of action.
Discovery and Chemical Properties
This compound was originally designed as a selective inhibitor of IKKβ, based on the analysis of the binding mode of aspirin to the enzyme.[1] More recently, a high-content, image-based screen of approximately 7,000 small molecules identified this compound as a compound that prevents the localization of the glutamine transporter SLC1A5 to the plasma membrane.[2][3][4][5] This discovery has opened new avenues for understanding its therapeutic potential.
Chemical Synthesis
The synthesis of this compound involves the formation of an amide bond between 5-chlorosalicylic acid and 3,5-bis(trifluoromethyl)aniline. A general approach to this synthesis is outlined below:
Reaction Scheme:
A common method for forming the amide bond is to first convert the carboxylic acid group of 5-chlorosalicylic acid into a more reactive acyl chloride. This can be achieved using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with 3,5-bis(trifluoromethyl)aniline in the presence of a base, such as pyridine, to yield this compound.
Physicochemical Properties
| Property | Value |
| IUPAC Name | N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide |
| Molecular Formula | C₁₅H₈ClF₆NO₂ |
| Molecular Weight | 383.67 g/mol |
| CAS Number | 978-62-1 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and ethanol (up to 100 mM)[6][7] |
| Purity | ≥98% (typically analyzed by HPLC)[6][7] |
| Storage | Store at +4°C[7] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological effects, primarily attributed to its modulation of two key cellular pathways: the NF-κB signaling cascade and glutamine metabolism.
Inhibition of the NF-κB Pathway
This compound was initially characterized as a potent inhibitor of IKKβ, the primary kinase responsible for the phosphorylation and subsequent degradation of IκBα. This degradation allows the transcription factor NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory and pro-survival genes. By inhibiting IKKβ, this compound was thought to block this entire cascade.[5]
However, some studies have cast doubt on the direct inhibition of IKKβ by this compound, suggesting an indirect mechanism of NF-κB pathway suppression.[2] One study found that while this compound potently inhibited the canonical NF-κB pathway in cellular assays, it was inactive in enzymatic assays against human IKKβ.[2]
Inhibition of Glutamine Uptake
More recent evidence has demonstrated that this compound functions as an inhibitor of glutamine uptake by preventing the localization of the amino acid transporter SLC1A5 (also known as ASCT2) to the plasma membrane.[2][3][4][5] Cancer cells, in particular, exhibit a high demand for glutamine to support their rapid proliferation and metabolic needs. By blocking glutamine uptake, this compound can induce cell cycle arrest, autophagy, and apoptosis in tumor cells.[2][5]
Quantitative Data
In Vitro Activity
| Target/Assay | Cell Line/System | IC₅₀ Value | Reference(s) |
| IKKβ (enzymatic assay) | - | ~250 nM | [5][8] |
| NF-κB Transcriptional Activity (TNF-α induced) | HepG2 | 1.2 µM | [9] |
| NF-κB Transcriptional Activity (TNF-α induced) | A549 | 1.27 µM | [9] |
| P2X₁ Receptor Antagonism | - | 19 nM | [6][7] |
| P2X₄ Receptor Antagonism | - | 156 nM | [6][7] |
| P2X₇ Receptor Antagonism | - | 175 nM | [6][7] |
| Aquaporin 4 Inhibition (rat) | - | 210 nM | [6][7] |
| Aquaporin 4 Inhibition (mouse) | - | 390 nM | [6][7] |
| Aquaporin 4 Inhibition (human) | - | 420 nM | [6][7] |
| Hematologic Malignancy Cell Proliferation | Various | 0.1 µM to 0.6 µM | [10] |
| Anti-Toxoplasma gondii Activity | HFF cells | 0.016 µM | [11] |
In Vivo Efficacy
| Animal Model | Dosing | Observed Effects | Reference(s) |
| Ovalbumin (OVA)-sensitized mouse model of allergic inflammation | 5 mg/kg and 20 mg/kg, i.p. | Ameliorated airway hyperresponsiveness, reduced bronchial eosinophils and mucus-producing cells. Inhibited production of Th2 cytokines (IL-5, IL-13) and eotaxin.[10][11] | [10][11] |
| Dermatophagoides pteronyssinus-sensitized mouse model of chronic asthma | - | Reduced bronchial eosinophils and inhibited airway remodeling (goblet cell hyperplasia, subepithelial fibrosis, collagen deposition, smooth muscle hypertrophy). Inhibited IL-13 and IL-1β production, restored IFN-γ production.[12] | [12] |
| KKAy mice with high-fat diet-induced obesity | Dose-dependent | Significantly decreased plasma glucose levels without affecting body weight.[11] | [11] |
| Rat model of myocardial ischemia/reperfusion injury | 10 mg/kg | Significant dose-dependent reduction of the infarction area/area at risk ratio and preservation of fractional shortening ratio.[11] | [11] |
| Rat model of inflammation-induced corneal angiogenesis | 30 mg/kg, systemic | Decreased inflammatory cell invasion, suppressed expression of CCL2, CXCL5, Cxcr2, and TNF-α. Reduced limbal vessel dilation, VEGF-A expression, and angiogenic sprouting.[7][13] | [7][13] |
| Melanoma xenograft model | - | Suppressed melanoma tumor growth.[2][5] | [2][5] |
Experimental Protocols
IKKβ Kinase Assay (In Vitro)
This protocol is a general representation for determining the inhibitory activity of this compound on IKKβ.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMD 0354 | IkB Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. interpriseusa.com [interpriseusa.com]
- 6. IMD 0354 | IκB Kinase | Tocris Bioscience [tocris.com]
- 7. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IMD 0354, IKKbeta inhibitor (CAS 978-62-1) | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antiallergic and anti-inflammatory effects of a novel I kappaB kinase beta inhibitor, this compound, in a mouse model of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. IκB kinase β inhibitor this compound suppresses airway remodelling in a Dermatophagoides pteronyssinus-sensitized mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
IMD-0354: A Technical Guide to its Function as a Glutamine Uptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of IMD-0354 as a potent inhibitor of glutamine uptake. This compound disrupts the plasma membrane localization of the key glutamine transporter SLC1A5 (also known as ASCT2), leading to a reduction in intracellular glutamine levels. This mechanism of action subsequently attenuates mTOR signaling and induces anti-tumor effects, including cell-cycle arrest, autophagy, and apoptosis.[1][2][3] This document details the quantitative effects of this compound, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data
The following tables summarize the key quantitative effects of this compound on cancer cell lines as reported in the literature.
Table 1: Inhibition of Glutamine Uptake by this compound [1][3]
| Cell Line | Concentration (µM) | Treatment Duration | Inhibition of ³H-Glutamine Uptake |
| A431 | 5 | 1 hour | Significant Inhibition |
| A431 | 10 | 1 hour | Significant Inhibition |
| A431 | 5 | 24 hours | Sustained Inhibition |
| A431 | 10 | 24 hours | Sustained Inhibition |
| A375 | Increasing | 1 hour | Dose-dependent Inhibition |
Table 2: Effect of this compound on Intracellular Metabolites [1][3]
| Cell Line | Concentration (µM) | Treatment Duration | Intracellular Glutamine Levels | Intracellular Glutamate Levels | Glutamine Levels in Media |
| A431 | 2 | 72 hours | Decreased | Decreased | Increased |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism as a glutamine uptake inhibitor is the dislocation of the SLC1A5 transporter from the plasma membrane.[1][3] This reduction in glutamine availability directly impacts downstream signaling pathways, most notably the mTOR pathway, which is crucial for cell growth and proliferation.
Caption: Mechanism of this compound action on the mTOR signaling pathway.
It is important to note that while this compound has been identified as an IKKβ inhibitor in other contexts, its effect on glutamine uptake and subsequent mTOR attenuation is independent of the IKK-NF-κB signaling pathway.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
³H-Glutamine Uptake Assay
This assay quantifies the rate of glutamine uptake by cells.
Caption: Workflow for the ³H-Glutamine Uptake Assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., A431 or A375) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 1 to 24 hours).[1]
-
Uptake: Add ³H-glutamine to the culture medium and incubate for a defined period (e.g., 15 minutes) at 37°C.[4]
-
Termination: Rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to halt the uptake process.
-
Lysis: Lyse the cells using a suitable lysis buffer (e.g., 2% SDS).
-
Measurement: Transfer the cell lysates to scintillation vials and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are then normalized to the protein concentration of each sample.
Western Blotting for mTOR Signaling
This protocol is used to assess the phosphorylation status of key proteins in the mTOR pathway, such as p70S6K.
Methodology:
-
Cell Treatment and Lysis: Treat A375 cells with this compound for the desired times (e.g., 1, 3, and 24 hours).[1] Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% w/v bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p70S6K (Thr389) overnight at 4°C. A separate blot should be run and incubated with an antibody for total p70S6K as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for SLC1A5 Localization
This method is used to visualize the cellular localization of the SLC1A5 transporter.
Methodology:
-
Cell Culture: Grow A431 cells on glass coverslips.
-
Treatment: Treat the cells with this compound (e.g., 1 µM or 5 µM) for 24 hours.[5]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes.
-
Blocking: Block with 10% fetal calf serum (FCS) in PBS containing 0.1% Triton X-100 for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against SLC1A5 for 1 hour at room temperature.
-
Secondary Antibody: After washing, incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 594) for 1 hour.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Summary and Future Directions
This compound has been identified as a novel small molecule that inhibits glutamine uptake by preventing the membrane localization of the SLC1A5 transporter.[1][6] This action leads to the attenuation of mTOR signaling and demonstrates significant anti-tumor effects in preclinical models of melanoma.[1][2] The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers investigating glutamine metabolism in cancer and for professionals in drug development exploring new therapeutic strategies. Further research may focus on optimizing the therapeutic potential of this compound, potentially in combination with other metabolic inhibitors such as GLS1 or LDHA inhibitors, to enhance cancer cell death.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
The Disruption of Glutamine Metabolism: A Technical Guide to the Effects of IMD-0354 on SLC1A5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule IMD-0354 and its significant impact on the solute carrier family 1 member 5 (SLC1A5), a crucial glutamine transporter. Initially recognized as an inhibitor of IκB kinase β (IKKβ), recent research has unveiled a distinct and potent mechanism of action for this compound: the modulation of SLC1A5 localization and function. This guide will detail the experimental findings, methodologies, and downstream cellular consequences of this interaction, offering valuable insights for researchers in oncology, metabolism, and drug development.
Executive Summary
This compound has been identified as a potent inhibitor of glutamine uptake by preventing the proper localization of the SLC1A5 transporter to the plasma membrane.[1][2][3] This disruption of glutamine import leads to a cascade of downstream effects, including the attenuation of mTOR signaling, induction of cell-cycle arrest, autophagy, and apoptosis, particularly in cancer cells with high glutamine dependency.[1][2][3][4] Originally developed as an IKKβ inhibitor involved in the NF-κB pathway, its anti-cancer effects in certain contexts, such as melanoma, are now understood to be mediated through this novel mechanism targeting SLC1A5.[1][2][3] This guide synthesizes the key findings, presents quantitative data, outlines experimental protocols, and provides visual representations of the involved pathways and workflows.
This compound: From IKKβ Inhibition to SLC1A5 Modulation
This compound was initially characterized as a selective inhibitor of IKKβ, a key kinase in the canonical NF-κB signaling pathway.[5][6][7] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, making its inhibitors promising therapeutic agents.[8][9] However, a high-content screen designed to identify small molecules that disrupt the plasma membrane localization of SLC1A5 unexpectedly identified this compound as a lead compound.[1][2][3] This discovery highlighted a previously unknown mechanism of action for this compound, distinct from its effects on IKKβ. While this compound does inhibit NF-κB activity, its profound impact on glutamine metabolism in specific cancer models is attributed to its ability to interfere with SLC1A5.[2][3]
SLC1A5: A Key Transporter in Cancer Metabolism
SLC1A5, also known as ASCT2, is a sodium-dependent amino acid transporter with a primary role in facilitating the uptake of neutral amino acids, most notably glutamine.[10][11] Glutamine is a conditionally essential amino acid that plays a central role in various cellular processes, including nucleotide synthesis, protein synthesis, and redox balance, particularly in highly proliferative cells like cancer cells.[10][12] Upregulation of SLC1A5 is a common feature in many cancers and is often associated with poor prognosis.[1][3][4] By mediating the primary route of glutamine entry into the cell, SLC1A5 fuels the metabolic reprogramming that is a hallmark of cancer.[13]
Quantitative Data: The Impact of this compound on Cellular Functions
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on SLC1A5-mediated glutamine uptake and subsequent cellular processes.
Table 1: Inhibition of Glutamine Uptake by this compound
| Cell Line | This compound Concentration | Treatment Duration | Inhibition of ³H-Glutamine Uptake | Reference |
| A431 | 5 µmol/L | 1 hour | Significant Inhibition | [3] |
| A431 | 10 µmol/L | 1 hour | Significant Inhibition | [3] |
| A431 | Increasing Concentrations | 1 hour | Dose-dependent Inhibition | [3] |
| A375 | Increasing Concentrations | 1 hour | Dose-dependent Inhibition | [3] |
Table 2: Downstream Effects of this compound Treatment
| Cell Line | This compound Concentration | Effect | Reference |
| A375 | Not specified | Attenuation of mTOR signaling | [3] |
| Melanoma Cells | Not specified | Suppression of 2D and 3D growth | [2] |
| Melanoma Cells | Not specified | Induction of cell cycle arrest | [2] |
| Melanoma Cells | Not specified | Induction of autophagy | [2] |
| Melanoma Cells | Not specified | Induction of apoptosis | [2] |
| HepG2 | 10 µg/ml | 98.5% inhibition of NF-κB activity | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to elucidate the effects of this compound on SLC1A5.
High-Content Screening for SLC1A5 Localization Inhibitors
A high-content, image-based screen was performed to identify small molecules that prevent the localization of SLC1A5 to the plasma membrane.[1][2]
-
Cell Line: A375 melanoma cells stably expressing SLC1A5 tagged with a fluorescent protein.
-
Library: A library of 7,000 small molecules was screened.
-
Methodology:
-
Cells were seeded in multi-well plates.
-
Each well was treated with a unique small molecule from the library.
-
After incubation, cells were fixed and stained with a nuclear counterstain (e.g., DAPI) and a plasma membrane marker.
-
Automated microscopy was used to capture images of each well.
-
Image analysis software was employed to quantify the co-localization of the fluorescently tagged SLC1A5 with the plasma membrane marker.
-
Hits were identified as compounds that significantly reduced plasma membrane localization of SLC1A5 without causing significant changes in cell morphology.
-
³H-Glutamine Uptake Assay
This assay was used to quantify the effect of this compound on the rate of glutamine transport into cells.[3]
-
Cell Lines: A431 and A375 cells.
-
Methodology:
-
Cells were seeded in multi-well plates and allowed to adhere.
-
Cells were pre-treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 1 hour).
-
The treatment medium was removed, and cells were incubated with a solution containing ³H-labeled glutamine for a short period.
-
The uptake was stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Cells were lysed, and the intracellular radioactivity was measured using a scintillation counter.
-
The protein concentration of each sample was determined to normalize the glutamine uptake values.
-
Western Blotting for Signaling Pathway Analysis
Western blotting was utilized to assess the phosphorylation status and expression levels of key proteins in the mTOR and NF-κB signaling pathways.[3]
-
Cell Line: A375 cells.
-
Methodology:
-
Cells were treated with this compound or appropriate controls (e.g., other inhibitors, vehicle).
-
For NF-κB pathway analysis, cells were stimulated with TNFα.
-
Cells were harvested and lysed to extract total protein.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-IκBα, total IκBα).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. IMD 0354 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IMD 0354 | IkB Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
IMD-0354: A Deep Dive into its Impact on Cellular Signaling Cascades
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IMD-0354 is a potent and selective small molecule inhibitor of the IκB kinase β (IKKβ) subunit, a critical kinase in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation and transcriptional activity of NF-κB. This mechanism of action underlies its significant anti-inflammatory, anti-angiogenic, and anti-proliferative effects observed in a wide range of preclinical models. This technical guide provides a comprehensive overview of the molecular impact of this compound on cellular signaling, detailed experimental protocols for its study, and quantitative data to support its characterization as a valuable tool for research and potential therapeutic development.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound's primary molecular target is the IκB kinase β (IKKβ). In the canonical NF-κB pathway, pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), activate the IKK complex, which comprises IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). IKKβ-mediated phosphorylation of the inhibitory protein IκBα marks it for ubiquitination and proteasomal degradation. This event liberates the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of a wide array of genes involved in inflammation, cell survival, proliferation, and angiogenesis.[1][2][3]
This compound acts as a selective inhibitor of IKKβ, thereby preventing the phosphorylation of IκBα.[1][4] This blockade stabilizes the IκBα/NF-κB complex in the cytoplasm, effectively sequestering NF-κB and inhibiting its function as a transcription factor. This targeted inhibition of the NF-κB cascade is the foundational mechanism responsible for the diverse biological activities of this compound.
Quantitative Analysis of this compound's Biological Activity
The efficacy of this compound has been quantified across various cellular and biochemical assays. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ for IKKβ Inhibition | 250 nM | Cell-free biochemical assay | |
| IC₅₀ for TNF-α induced NF-κB transcription | 1.2 µM | Reporter assay in HMC-1 cells | [5] |
| Inhibition of NF-κB activity | 98.5% at 10 µg/ml | HepG2 cells | [4] |
| P2X₁, P2X₄, P2X₇ receptor antagonism (IC₅₀) | 19 nM, 156 nM, 175 nM | N/A | |
| Antibacterial activity against MRSA (MIC) | 0.06 µg/mL | C. elegans model |
Table 1: Biochemical and Cellular Activity of this compound
| Cell Line | Effect | Concentration | Time Point | Reference |
| HMC-1 (Mastocytoma) | G₀/G₁ cell cycle arrest, apoptosis | 1 µM | N/A | [4] |
| HMC-1 (Mastocytoma) | Decreased Cyclin D3 expression | 1 µM | Time-dependent | [4] |
| Breast Cancer Cells | G₀/G₁ cell cycle arrest, apoptosis | N/A | N/A | |
| HUVEC | Diminished migration and tube formation | N/A | N/A | [6][7] |
| HUVEC | Dose-dependent reduction in VEGF-A expression | N/A | N/A | [6][7] |
| 3T3-L1 Adipocytes | Restored phosphorylation of Akt (down-regulated by TNF-α) | 1 µM | 12 hours | [4] |
| Cultured Cardiomyocytes | Reduced TNF-α-induced IL-1β and MCP-1 production | 1 µM | N/A | [4] |
| Chronic Lymphocytic Leukemia (CLL) cells | Induced apoptosis (mean 26%) | N/A | N/A | [8] |
Table 2: Cellular Effects of this compound in Various Cell Lines
| In Vivo Model | Dosage | Effect | Reference |
| OVA-sensitized mice (Asthma model) | 20 mg/kg | Ameliorated airway hyperresponsiveness, reduced bronchial eosinophils and mucus-producing cells | [4] |
| OVA-sensitized mice (Asthma model) | 20 mg/kg | Reduced IL-5, IL-13, and eotaxin production | [4] |
| KKAy mice (Diabetes model) | N/A | Significantly decreased plasma glucose levels | [4] |
| Myocardial Ischemia/Reperfusion model | 10 mg/kg | Significant reduction of infarction area/area at risk ratio | [4] |
| X-irradiated mice | N/A | Significantly suppressed lethality (83% survival increase) | [1] |
| Rat cornea (Inflammation-induced angiogenesis) | 30 mg/kg | Decreased inflammatory cell invasion and reduced limbal vessel dilation | [2] |
Table 3: In Vivo Efficacy of this compound
Detailed Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound on HMC-1 cells.[5]
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
HMC-1 cells
-
α-MEM with 10% FCS
-
This compound stock solution (in DMSO)
-
96-well culture plates
-
3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
10% SDS in 0.01 N HCl
-
Microplate reader (577 nm)
Procedure:
-
Seed HMC-1 cells at a density of 2x10⁵ cells/mL in a 96-well plate (100 µL per well).
-
Add various concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
To stop the reaction, add 100 µL of 10% SDS in 0.01 N HCl to each well.
-
Measure the absorbance at 577 nm using a microplate reader.
NF-κB Nuclear Translocation Analysis (Immunofluorescence)
This protocol is based on methods to visualize the subcellular localization of NF-κB p65.[4]
Objective: To assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cells cultured on coverslips
-
This compound
-
TNF-α (or other NF-κB activator)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 10% FCS in PBS with 0.1% Triton X-100)
-
Primary antibody against NF-κB p65
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate cells with TNF-α for 15-30 minutes.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize cells with 0.5% Triton X-100 for 15 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary anti-p65 antibody for 1 hour at room temperature.
-
Wash and incubate with fluorescently labeled secondary antibody for 1 hour.
-
Counterstain nuclei with DAPI for 15 minutes.
-
Mount coverslips and visualize using a fluorescence microscope.
Analysis of IκBα Phosphorylation (Western Blotting)
This protocol is based on methodologies to detect changes in protein phosphorylation states.[4][9]
Objective: To determine if this compound inhibits the phosphorylation of IκBα.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound followed by stimulation with an NF-κB activator.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash and apply chemiluminescent substrate.
-
Detect the signal using an imaging system.
Broader Signaling Impacts of this compound
While the primary target of this compound is IKKβ, its impact extends to downstream and related signaling pathways.
Cell Cycle Regulation
This compound has been shown to induce G₀/G₁ phase cell cycle arrest.[4] This is consistent with the role of NF-κB in promoting cell cycle progression through the upregulation of cyclins, such as Cyclin D3.[10] By inhibiting NF-κB, this compound can lead to a decrease in the expression of these critical cell cycle regulators.[4]
Apoptosis Induction
NF-κB is a key pro-survival signal in many cell types, often by upregulating anti-apoptotic proteins. Inhibition of NF-κB by this compound can shift the cellular balance towards apoptosis.[8] This has been observed in various cancer cell lines and is a key aspect of its anti-neoplastic potential.
Angiogenesis
NF-κB plays a role in promoting angiogenesis, in part by regulating the expression of vascular endothelial growth factor (VEGF).[2][6] this compound has been demonstrated to reduce VEGF-A expression and inhibit endothelial cell migration and tube formation, highlighting its anti-angiogenic properties.[6][7]
A Note on Off-Target Effects and Alternative Mechanisms
Recent studies have suggested that this compound may have effects independent of IKKβ inhibition. One notable finding is its ability to inhibit the glutamine transporter SLC1A5, leading to reduced glutamine uptake and subsequent attenuation of mTOR signaling.[9][11][12][13][14][15] This effect on cellular metabolism contributes to its anti-proliferative and pro-apoptotic activities, particularly in cancer cells that are highly dependent on glutamine. Interestingly, in some contexts, this compound did not affect TNFα-induced IκB phosphorylation, suggesting that its effects could be cell-type and context-dependent.[9] It has also been reported to act as an antagonist at P2X receptors.
Conclusion
This compound is a well-characterized inhibitor of the IKKβ/NF-κB signaling pathway with demonstrated efficacy in a multitude of preclinical models of inflammation, cancer, and other diseases. Its ability to modulate fundamental cellular processes such as cell cycle, apoptosis, and angiogenesis makes it a valuable pharmacological tool for investigating the roles of NF-κB in health and disease. While its primary mechanism of action is well-established, emerging evidence of its impact on other signaling nodes, such as glutamine metabolism via SLC1A5, adds layers to its biological activity profile. This guide provides a foundational understanding of this compound's impact on cellular signaling, offering both the quantitative data and the methodological framework necessary for its effective use in a research and drug development setting. Further investigation into its pleiotropic effects will undoubtedly continue to refine our understanding of its therapeutic potential.
References
- 1. IKKβ Inhibitor this compound Attenuates Radiation Damage in Whole-body X-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IMD 0354 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel NF-κB inhibitor this compound induces apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A novel NF-kappaB inhibitor, this compound, suppresses neoplastic proliferation of human mast cells with constitutively activated c-kit receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma | Semantic Scholar [semanticscholar.org]
IMD-0354: A Technical Guide to its Anti-inflammatory Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMD-0354 is a potent and selective, cell-permeable inhibitor of the IκB kinase β subunit (IKKβ), a critical enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of chronic inflammatory diseases. By specifically targeting IKKβ, this compound effectively blocks the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, consolidates quantitative data on its efficacy, details key experimental protocols for its evaluation, and visualizes the core signaling and experimental workflows.
Introduction: The NF-κB Pathway and Inflammation
The NF-κB family of transcription factors are master regulators of innate and adaptive immunity, inflammation, and cellular stress responses.[5][6] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), activate the IKK complex, which comprises IKKα, IKKβ, and the regulatory subunit NEMO.[7] The activated IKK complex, primarily through IKKβ, phosphorylates IκBα, tagging it for ubiquitination and proteasomal degradation.[7][8] This event unmasks a nuclear localization sequence on NF-κB (typically the p65/RelA-p50 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[6][9] Given its central role, the IKKβ-NF-κB axis is a prime target for therapeutic intervention in inflammatory disorders.[5][10]
Mechanism of Action of this compound
This compound functions as a highly specific IKKβ inhibitor.[2][4][7] By binding to IKKβ, it prevents the phosphorylation of its substrate, IκBα. This blockade stabilizes the NF-κB-IκBα complex in the cytoplasm, effectively halting the signaling cascade and preventing the expression of inflammatory mediators.[1][3][9] Studies have demonstrated that this compound blocks TNF-α-induced IκBα phosphorylation and subsequent NF-κB p65 nuclear translocation, leading to a significant reduction in the production of cytokines like IL-1β and monocyte chemoattractant protein-1 (MCP-1).[1][3][9]
Quantitative Efficacy Data
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key efficacy data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line / System | Stimulus | IC50 / Effective Concentration | Effect | Reference(s) |
|---|---|---|---|---|---|
| IKKβ Inhibition | Enzyme Assay | - | 250 nM | Potent, selective inhibition | [3] |
| NF-κB Activity | HepG2 cells | - | 10 µg/ml | 98.5% inhibition of NF-κB activity | [1] |
| NF-κB Transcription | HMC-1 cells | TNF-α | 1.2 µM | Inhibition of TNF-α induced NF-κB transcription | [2][11] |
| IκBα Phosphorylation | Cultured Cardiomyocytes | TNF-α | 1 µM | Inhibition of phosphorylation | [1] |
| Cytokine Production | Cultured Cardiomyocytes | TNF-α | 1 µM | Significant reduction of IL-1β and MCP-1 | [1] |
| Chemokine Expression | HUVEC | TNF-α | 10 ng/ml | Suppression of CCL2 and CXCL5 expression | [12][13] |
| Cell Proliferation | Hematologic Malignancy Cells | - | 0.1 µM - 0.6 µM | Anti-tumor effect |[11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference(s) |
|---|---|---|---|
| OVA-sensitized Mice (Asthma) | 20 mg/kg | Reduced airway eosinophils; inhibited IL-5, IL-13, and eotaxin production. | [1] |
| Chronic Asthma Mouse Model | - | Reduced goblet cell hyperplasia, subepithelial fibrosis, and collagen deposition. | [5] |
| Rat Corneal Inflammation | 30 mg/kg | Decreased inflammatory cell invasion; suppressed CCL2, CXCL5, and TNF-α expression. | [8][12][13] |
| Endotoxin-induced Uveitis (Rat) | 30 mg/kg | Reduced infiltrating cells in aqueous humor from 132.0 x10⁵ to 53.6 x10⁵ cells/mL. | [7] |
| Whole-body X-irradiated Mice | - | Increased survival rate from 40% to 83% by suppressing radiation-induced NF-κB. |[4] |
Key Experimental Protocols
Evaluating the efficacy of an IKKβ inhibitor like this compound involves a series of standardized molecular biology techniques. Below are detailed protocols for essential assays.
Protocol: Western Blot for IκBα Phosphorylation
This protocol is used to detect the phosphorylation status of IκBα, a direct downstream target of IKKβ. A reduction in phosphorylated IκBα (p-IκBα) indicates successful inhibition by this compound.
-
Sample Preparation:
-
Culture cells (e.g., HeLa, HUVEC) to 80-90% confluency.
-
Pre-treat cells with desired concentrations of this compound for 1 hour.
-
Stimulate cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 5-15 minutes.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 1X SDS sample buffer containing phosphatase and protease inhibitors. Scrape cells and transfer lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.
-
-
Gel Electrophoresis:
-
Heat samples at 95-100°C for 5 minutes, then cool on ice.
-
Load 20 µl of each sample onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding. (Note: Milk is not recommended for phospho-antibodies as it contains phosphoproteins that can increase background).[14]
-
Incubate the membrane with a primary antibody specific for phospho-IκBα (e.g., anti-phospho-IκBα Ser32) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a CCD imager or X-ray film.
-
For normalization, strip the membrane and re-probe with an antibody for total IκBα or a housekeeping protein like GAPDH.
-
Protocol: Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visually confirms the inhibition of NF-κB activation by assessing the subcellular location of the p65 subunit.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound and/or a stimulus (e.g., TNF-α) as described in the Western Blot protocol (Section 4.1, Step 1). A typical stimulation time is 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 15-20 minutes.
-
-
Staining:
-
Block non-specific binding with a blocking buffer (e.g., 3% BSA or 10% goat serum in PBS) for 30-60 minutes.
-
Incubate the cells with a primary antibody against NF-κB p65 (diluted 1:100 in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 anti-rabbit IgG) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei by incubating with DAPI (300 nM) or Hoechst 33342 for 2-5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the slides using a confocal or fluorescence microscope. In unstimulated or this compound-treated cells, p65 staining (red) will be predominantly cytoplasmic. In stimulated cells, p65 staining will overlap with the nuclear stain (blue), appearing pink/purple.
-
Protocol: ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)
This protocol quantifies the secretion of key pro-inflammatory cytokines into the cell culture medium, providing a functional readout of NF-κB inhibition.
-
Sample Collection:
-
Culture cells and treat with this compound and/or stimulus as previously described. The stimulation period is typically longer (6-24 hours) to allow for cytokine synthesis and secretion.
-
Collect the cell culture supernatants and centrifuge to remove any cells or debris.
-
Samples can be assayed immediately or stored at -80°C.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards (recombinant cytokine of known concentrations) and samples (supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.
-
Wash the plate.
-
Add Streptavidin-HRP conjugate and incubate for 20-30 minutes.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB). A color change will develop.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
This compound is a well-characterized, specific inhibitor of IKKβ with demonstrated anti-inflammatory activity across a range of in vitro and in vivo models. Its clear mechanism of action—the direct suppression of the canonical NF-κB signaling pathway—makes it a valuable tool for researchers investigating inflammatory processes and a promising lead compound for the development of therapeutics for NF-κB-driven diseases. The protocols and data presented in this guide provide a comprehensive resource for the scientific community to effectively study and utilize this potent anti-inflammatory agent.
References
- 1. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IKKβ Inhibitor this compound Attenuates Radiation Damage in Whole-body X-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bowdish.ca [bowdish.ca]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
IMD-0354: A Technical Guide to its Core Mechanism in Modulating Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMD-0354, with the chemical name N-(3,5-bis-trifluoromethyl-phenyl)-5-chloro-2-hydroxy-benzamide, is a potent and selective small-molecule inhibitor of the enzyme IκB kinase β (IKKβ).[1][2] As a central component of the canonical nuclear factor-κB (NF-κB) signaling pathway, IKKβ is a critical regulator of inflammatory and immune responses.[2][3] The constitutive activation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases, autoimmune disorders, and certain cancers.[1][4] Consequently, the targeted inhibition of IKKβ by agents such as this compound represents a significant therapeutic strategy. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on various immune processes, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of the Canonical NF-κB Pathway
The primary mechanism by which this compound modulates immune responses is through the specific inhibition of IKKβ, a key kinase in the canonical NF-κB signaling cascade.[5][6]
The Canonical NF-κB Pathway:
Under basal conditions, the transcription factor NF-κB (typically a heterodimer of p50 and p65/RelA subunits) is held inactive in the cytoplasm by its association with an inhibitory protein called IκBα.[1] Upon stimulation by various pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), the IKK complex is activated.[7] This complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO, then phosphorylates IκBα on specific serine residues.[1][2] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[1] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus.[1][5] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory and immune-related molecules, including cytokines, chemokines, and adhesion molecules.[3]
This compound's Point of Intervention:
This compound acts as a selective, non-ATP binding competitive inhibitor of IKKβ.[8] By binding to IKKβ, this compound prevents the phosphorylation of IκBα.[4][5] This action stabilizes the NF-κB-IκBα complex in the cytoplasm, effectively blocking the nuclear translocation of NF-κB and subsequent gene transcription.[5] This targeted inhibition dampens the inflammatory cascade at a critical upstream checkpoint.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the potency and efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay / Cell Line | Parameter Measured | Result | Reference |
| TNF-α induced NF-κB transcription | IC₅₀ | 1.2 µM | [2][6] |
| IKKβ Kinase Activity | IC₅₀ | 250 nM | |
| NF-κB Activity (HepG2 cells) | Inhibition at 10 µg/ml | 98.5% | [5] |
| HMC-1 Mast Cell Proliferation | Cell Cycle Arrest | G0/G1 phase at 0.5 µM | [5] |
| Cardiomyocyte Cytokine Production | IL-1β & MCP-1 Reduction | Significant at 1 µM | [5] |
| HUVEC Chemokine Expression | CCL2 & CXCL5 Suppression | Dose-dependent | [9] |
| Toxoplasma gondii Activity | IC₅₀ | 0.016 µM | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage | Key Outcome | Reference |
| OVA-Sensitized Mice | Allergic Asthma | 20 mg/kg | Reduced eosinophils, Th2 cytokines (IL-5, IL-13) | [5][10] |
| Rat Corneal Suture Model | Inflammation/Angiogenesis | 30 mg/kg | Reduced inflammatory cell infiltration & limbal vasodilation | [8] |
| KKAy Mice | High-Fat Diet | 10 mg/kg | Significantly decreased plasma glucose levels | [5] |
| Rat Model | Endotoxin-Induced Uveitis | 30 mg/kg | Reduced infiltrating cells in aqueous humor | [2][8] |
| X-Irradiated Mice | Radiation Damage | 5 mg/kg/day (3 days) | Increased 30-day survival rate by 83% | [1] |
| D. pteronyssinus Mice | Chronic Asthma | Intraperitoneal | Reduced airway remodeling (goblet cell hyperplasia, fibrosis) | [11] |
Modulation of Specific Immune Responses
This compound has demonstrated a broad range of effects on both innate and adaptive immune responses across numerous preclinical models.
Allergic and Inflammatory Responses
In mouse models of allergic asthma, this compound significantly mitigates key features of the disease. Administration of the compound reduces airway hyperresponsiveness, decreases the infiltration of eosinophils into the bronchi, and lowers the number of mucus-producing cells.[5][10] Mechanistically, this is achieved by inhibiting the production of Th2 cytokines, such as IL-5 and IL-13, and the chemokine eotaxin in the airways.[5][10] Notably, this compound does not negatively affect the production of Th1 cytokines like IL-12 and IFN-γ, suggesting a targeted effect on the Th2-mediated allergic response.[5][10] Further studies in chronic asthma models show that this compound can also suppress airway remodeling, including subepithelial fibrosis and smooth muscle hypertrophy, by inhibiting mediators like TGF-β.[11]
Angiogenesis and Endothelial Cell Function
Pathological angiogenesis is often linked to inflammation. This compound exhibits potent anti-angiogenic properties by targeting endothelial cells. In vitro, it diminishes the migration and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) and arrests aortic ring sprouting.[9][12] This is accomplished through a dose-dependent reduction in VEGF-A expression and the suppression of TNF-α-stimulated chemokines like CCL2 and CXCL5.[9] In a rat model of corneal neovascularization, systemic treatment with this compound decreased inflammatory cell invasion, suppressed pro-angiogenic chemokine expression, and reduced angiogenic sprouting.[8][9]
Mast Cell Proliferation and Function
Mast cells are critical effector cells in allergic reactions.[13] this compound has been shown to suppress the proliferation of human mast cells (HMC-1 line) that exhibit constitutively activated c-kit receptors, a condition that drives their growth.[5][14] The compound induces cell cycle arrest at the G0/G1 phase and can trigger apoptosis.[5] By inhibiting the NF-κB activity essential for their proliferation, this compound effectively halts their growth factor-independent expansion.[6]
T-Cell Responses
In a mouse model of ovalbumin-induced asthma, this compound's therapeutic effect was linked to its action on CD4+ T cells. The inhibitor was found to block the activation and clonal expansion of CD4+ effector T cells within the lung-draining mediastinal lymph nodes.[15] This prevention of T cell priming and proliferation consequently prevents the infiltration of activated effector T cells into the lungs, a key step in the pathogenesis of allergic airway inflammation.[15]
Experimental Protocols and Methodologies
The following section details the protocols for key experiments used to characterize the activity of this compound.
In Vitro NF-κB Inhibition Assay (Luciferase Reporter)
-
Cell Line: HepG2 cells are commonly used.
-
Transfection: Cells are transiently transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase gene. A control plasmid (e.g., β-galactosidase) is co-transfected for normalization.
-
Treatment: Post-transfection, cells are pre-incubated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Cells are then stimulated with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 4-6 hours.
-
Lysis and Readout: Cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured for normalization.
-
Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated, untreated control. IC₅₀ values are determined from the dose-response curve.
Western Blot for IκBα Phosphorylation and NF-κB Translocation
-
Cell Culture and Treatment: Cells (e.g., HUVECs, cardiomyocytes) are serum-starved, then pre-treated with this compound (e.g., 1-10 µM) for 1 hour before stimulation with TNF-α (e.g., 6 nM) for a short period (5-15 minutes).[5]
-
Protein Extraction:
-
For Phospho-IκBα: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
For NF-κB Translocation: Nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.
-
-
Quantification and SDS-PAGE: Protein concentration is determined (e.g., BCA assay). Equal amounts of protein are separated on a polyacrylamide gel.
-
Transfer and Blocking: Proteins are transferred to a PVDF membrane, which is then blocked with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-IκBα (Ser32/36) or the NF-κB p65 subunit. A loading control (e.g., β-actin for whole-cell, Lamin B1 for nuclear) is also probed.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Allergic Asthma Mouse Model Workflow
This protocol describes a common method to induce and treat allergic airway inflammation.[10]
-
Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge: From days 21 to 27, mice are challenged with an aerosolized OVA solution for 30 minutes daily.
-
Treatment: this compound (e.g., 20 mg/kg) or vehicle is administered i.p. daily, typically starting one day before the first challenge and continuing throughout the challenge period.
-
Endpoint Analysis (24-48h after final challenge):
-
Airway Hyperresponsiveness: Measured by exposing mice to increasing concentrations of methacholine and recording changes in airway resistance.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline. BAL fluid is collected to determine total and differential cell counts (eosinophils, neutrophils, etc.).
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., H&E for inflammation, PAS for mucus) to assess cellular infiltration and goblet cell hyperplasia.
-
Cytokine Analysis: Lung homogenates are prepared, and cytokine levels (IL-5, IL-13, IFN-γ) are measured by ELISA.
-
Alternative Mechanisms and Selectivity
While the primary and most well-documented mechanism of this compound is the inhibition of IKKβ, some studies have pointed to other potential activities. One report identified this compound as an inhibitor of the glutamine transporter SLC1A5, which impairs the plasma membrane localization of the transporter.[16][17] This action leads to reduced glutamine uptake, attenuated mTOR signaling, and cell cycle arrest in melanoma cells, suggesting a role in cancer metabolism that may be independent of or complementary to its NF-κB inhibition.[16][17]
Furthermore, questions regarding its direct enzymatic inhibition have been raised, with one study noting a lack of activity against IKKβ in a specific ATP-based kinase assay, though this contrasts with a larger body of evidence showing functional inhibition of the NF-κB pathway in cellular and in vivo models.[7] These findings underscore the importance of using functional cellular assays to confirm the biological activity of pathway inhibitors. The compound shows high selectivity for IKKβ over the related kinase IKKα.[6]
Conclusion and Future Directions
This compound is a well-characterized inhibitor of the IKKβ-NF-κB signaling pathway with potent anti-inflammatory and immune-modulating properties. Through its targeted mechanism, it effectively suppresses the production of pro-inflammatory cytokines and chemokines, inhibits the function of key immune cells like T cells and mast cells, and mitigates pathological processes such as allergic inflammation and angiogenesis. The extensive preclinical data, summarized herein, provide a strong rationale for its therapeutic potential in a variety of immune-mediated diseases, including asthma, rheumatoid arthritis, and inflammatory skin conditions.[11][18]
The development of an oral prodrug form, IMD-1041, which metabolizes solely to this compound, marks a significant step toward clinical application, with at least one Phase IIa trial having been conducted.[12] Future research should continue to explore the full therapeutic window of IKKβ inhibition, investigate potential synergistic effects with other immunomodulatory agents, and further clarify any alternative mechanisms of action to fully harness the potential of this important compound.
References
- 1. IKKβ Inhibitor this compound Attenuates Radiation Damage in Whole-body X-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Study of the inhibitory effects on TNF-α-induced NF-κB activation of IMD0354 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel NF-κB inhibitor this compound induces apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiallergic and anti-inflammatory effects of a novel I kappaB kinase beta inhibitor, this compound, in a mouse model of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IκB kinase β inhibitor this compound suppresses airway remodelling in a Dermatophagoides pteronyssinus-sensitized mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Degranulation of Mast Cells as a Target for Drug Development [mdpi.com]
- 14. A novel NF-kappaB inhibitor, this compound, suppresses neoplastic proliferation of human mast cells with constitutively activated c-kit receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IκB kinase β inhibitor, this compound, prevents allergic asthma in a mouse model through inhibition of CD4(+) effector T cell responses in the lung-draining mediastinal lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rheumatoid Arthritis Treatment Options | Johns Hopkins Arthritis Center [hopkinsarthritis.org]
The Role of IMD-0354 in Apoptosis and Cell Cycle Arrest: A Technical Guide
IMD-0354, a potent and selective inhibitor of IκB kinase β (IKKβ), has emerged as a significant molecule of interest in cancer research due to its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to the action of this compound, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of IKKβ, a key enzyme in the nuclear factor-κB (NF-κB) signaling pathway.[1][2] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[3][4] This action effectively traps NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of genes involved in cell survival, proliferation, and inflammation.[4][5] The suppression of the constitutively active NF-κB pathway in cancer cells is a central tenet of this compound's anti-neoplastic effects.[6]
Induction of Apoptosis
This compound has been demonstrated to be a potent inducer of apoptosis in a variety of cancer cells. In chronic lymphocytic leukemia (CLL) cells, treatment with this compound resulted in a mean of 26% induced apoptosis (range 8–48%).[3][6] This pro-apoptotic effect is achieved through the modulation of apoptosis-related gene expression. Studies have shown that this compound treatment leads to a significant reduction in the expression of anti-apoptotic genes such as BIRC2 and BIRC3 and an increase in the expression of the pro-apoptotic gene BBC3 (PUMA).[3] Furthermore, in various cancer cell lines, this compound treatment leads to the cleavage of PARP and caspase-3, key markers of apoptosis.[7]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound effectively halts cell cycle progression, primarily at the G0/G1 phase.[4][5] This cell cycle arrest is a consequence of the downregulation of key cell cycle regulatory proteins. For instance, in human mast cells (HMC-1), this compound treatment dramatically decreases the expression of Cyclin D3 and reduces the phosphorylation of the retinoblastoma protein (pRb).[4][8] This disruption of the G1 to S phase transition prevents cancer cell proliferation.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data on the effects of this compound across various studies and cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (NF-κB transcriptional activity) | A549 | 1.2 µM | [9] |
| IC50 (IKKβ inhibition) | - | 250 nM | [1] |
| Mean Apoptosis Induction | Chronic Lymphocytic Leukemia (CLL) | 26% (range 8-48%) | [3][6] |
| NF-κB Activity Inhibition | HepG2 | 98.5% at 10 µg/ml | [4] |
| Cell Line | Concentration | Effect | Reference |
| HMC-1 | < 5 µM | Inhibition of NF-κB expression and nuclear translocation | [4] |
| HMC-1 | 0.5 µM | Arrest of the cell cycle at the G0/G1 phase | [4] |
| HMC-1 | 1 µM | Increased number of cells with hypodiploid DNA content | [4] |
| HMC-1 | < 1 µM | Decreased ratio of cells in S and G2/M phases | [4] |
| MDA-MB-231 | 5 mg/kg/day (in vivo) | Significant suppression of tumor expansion | [10] |
| Chronic Lymphocytic Leukemia (CLL) | 1-10 µM | Induction of apoptosis | [11] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments cited in the literature.
Annexin V Staining for Apoptosis Detection
This protocol is used to detect phosphatidylserine exposure on the plasma membrane of apoptotic cells.
-
Cell Preparation: Culture cells to the desired confluency and treat with this compound for the specified time.
-
Harvesting: Harvest cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the stained cells by flow cytometry. A minimum of 10,000 events should be collected.[3] Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).
Cell Cycle Analysis using Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Preparation: Treat cells with this compound for the desired duration.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing to prevent clumping.[12][13] Incubate at -20°C for at least 2 hours.[13][14]
-
Washing: Centrifuge the fixed cells to remove ethanol and wash with PBS.[13]
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[12][15] The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[12][15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general workflows for its analysis.
Caption: this compound inhibits IKKβ, preventing NF-κB nuclear translocation.
Caption: Pro-apoptotic signaling cascade initiated by this compound.
Caption: this compound-induced G0/G1 cell cycle arrest pathway.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. IMD 0354, IKKbeta inhibitor (CAS 978-62-1) | Abcam [abcam.com]
- 2. IMD 0354 | IκB Kinase | Tocris Bioscience [tocris.com]
- 3. The novel NF-κB inhibitor this compound induces apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMD 0354 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. The novel NF-κB inhibitor this compound induces apoptosis in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel NF-kappaB inhibitor, this compound, suppresses neoplastic proliferation of human mast cells with constitutively activated c-kit receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. interpriseusa.com [interpriseusa.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
Methodological & Application
IMD-0354: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMD-0354, with the chemical name N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, is a potent and selective inhibitor of IκB kinase β (IKKβ). By inhibiting IKKβ, this compound blocks the phosphorylation and subsequent degradation of IκBα, an endogenous inhibitor of Nuclear Factor-κB (NF-κB). This action prevents the translocation of NF-κB into the nucleus, thereby downregulating the transcription of NF-κB target genes involved in inflammation, cell survival, proliferation, and angiogenesis.[1][2] These characteristics make this compound a valuable tool for investigating the NF-κB signaling pathway and a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.[1][3]
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound specifically targets IKKβ, a key kinase in the canonical NF-κB signaling cascade. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines (e.g., TNFα), the IKK complex (containing IKKα, IKKβ, and NEMO) is activated. IKKβ then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. This compound inhibits the catalytic activity of IKKβ, preventing IκBα phosphorylation and preserving the cytoplasmic sequestration of NF-κB.
Figure 1. Mechanism of action of this compound in the NF-κB signaling pathway.
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound in various cell lines and assays.
| Cell Line | Assay Type | Parameter | Value | Reference |
| Human Mast Cells (HMC-1) | Proliferation Assay | - | Time and dose-dependent suppression | [4] |
| Human Mast Cells (HMC-1) | Cell Cycle Analysis | G0/G1 arrest | 0.5 µM | [4] |
| Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis Assay (Annexin V) | Increased apoptosis | 1-10 µM | [1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Migration Assay | Significant inhibition | 5-10 ng/mL | [5] |
| HEK293 | NF-κB Reporter Assay | IC50 | 292 nM | [6] |
| Jurkat | IκBα Degradation Assay | IC50 | 0.218 µM | [7] |
| A549 (Human lung carcinoma) | NF-κB Reporter Assay (TNFα-induced) | IC50 | 1.2 µM | [8] |
| Cardiomyocytes | IκBα Phosphorylation Inhibition | - | 0.1-1.0 µM | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in organic solvents such as DMSO and ethanol.
-
Reagents and Materials:
-
This compound powder (Molecular Weight: 383.67 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.84 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming at 37°C for 10 minutes or sonication can aid in solubilization.[10]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[11]
-
General Cell Culture Treatment with this compound
-
Procedure:
-
Culture cells to the desired confluency in appropriate cell culture plates.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experimental setup.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
-
Figure 2. General experimental workflow for cell culture studies with this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on cell viability.[12][13][14][15]
-
Reagents and Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control for the desired time (e.g., 24, 48, 72 hours).[4]
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[16][17]
-
Reagents and Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 48 hours).[1]
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
NF-κB Reporter Assay
This protocol describes a luciferase-based reporter assay to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.[18][19][20]
-
Reagents and Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently transfected with an NF-κB luciferase reporter construct.
-
This compound
-
TNFα (or another NF-κB activator)
-
Luciferase Assay System
-
Luminometer
-
-
Procedure:
-
Plate the NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNFα) for 6-24 hours. Include unstimulated and vehicle-treated stimulated controls.
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration to account for differences in cell number and transfection efficiency.
-
Western Blot for Phospho-IκBα
This protocol allows for the direct visualization of the inhibitory effect of this compound on IκBα phosphorylation.[5][9]
-
Reagents and Materials:
-
Cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting membranes and transfer system
-
Chemiluminescent substrate
-
-
Procedure:
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNFα) for a short period (e.g., 5-15 minutes) to induce maximal IκBα phosphorylation.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for total IκBα and a loading control to ensure equal protein loading.
-
Conclusion
This compound is a powerful and specific inhibitor of the IKKβ/NF-κB signaling pathway. The protocols provided herein offer a framework for utilizing this compound in various cell culture applications to study its effects on cell viability, apoptosis, and NF-κB-mediated gene expression. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
References
- 1. The novel NF-κB inhibitor this compound induces apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMD 0354, IKKbeta inhibitor (CAS 978-62-1) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. IMD 0354 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biologi.ub.ac.id [biologi.ub.ac.id]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Determining Optimal IMD-0354 Concentration for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of IMD-0354, a selective IκB kinase β (IKKβ) inhibitor, for in vitro studies. This compound is a valuable tool for investigating the role of the NF-κB signaling pathway in various biological processes, including inflammation, cell proliferation, and apoptosis.[1]
Mechanism of Action
This compound functions by selectively inhibiting IKKβ, a key enzyme in the canonical NF-κB signaling pathway.[2] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1][3] As a result, the NF-κB dimer (typically p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes.[3] While initially presumed to be a direct IKKβ inhibitor, some studies suggest it may act as an indirect inhibitor of the NF-κB pathway.[4]
Data Presentation: Effective Concentrations of this compound in Various In Vitro Models
The optimal concentration of this compound is cell-type and assay-dependent. The following table summarizes effective concentrations reported in the literature, providing a starting point for experimental design.
| Cell Line/Model | Assay | Effective Concentration | Observed Effect |
| HMC-1 (Human Mast Cell) | NF-κB Expression & Translocation | < 5 µM | Inhibition of NF-κB expression and nuclear translocation.[3] |
| Cell Proliferation | 0.5 µM | Almost complete inhibition of proliferation.[3] | |
| Cell Cycle Arrest | 0.5 µM | Arrest at the G0/G1 phase.[3] | |
| HepG2 (Human Liver Cancer) | NF-κB Activity | 10 µg/ml | 98.5% inhibition of NF-κB activity.[3] |
| 3T3-L1 (Mouse Adipocytes) | Akt Phosphorylation | 1 µM | Restoration of Akt phosphorylation down-regulated by TNFα.[3] |
| Cultured Cardiomyocytes | IκBα Phosphorylation & NF-κB Translocation | 1 µM | Inhibition of TNFα-induced IκBα phosphorylation and NF-κB nuclear translocation.[3] |
| Cytokine Production | 1 µM | Significant reduction of TNFα-induced IL-1β and MCP-1 production.[3] | |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Cell Migration | 5 - 10 ng/ml | Significant inhibition of migration.[5] |
| Tube Formation | 10 ng/ml | Partial disintegration of tube structures and reduction in junction formation.[5] | |
| VEGF-A Expression | 2.5 - 10 ng/ml | Dose-dependent decrease in VEGF-A expression.[5] | |
| Hematologic Malignancy Cells | Anti-tumor Effect | 0.1 µM - 0.6 µM | IC50 range for anti-tumor effect.[6] |
| TNFα-induced NF-κB Transcription | NF-κB Transcription Activity | 1.2 µM | IC50 for inhibition of TNFα-induced NF-κB transcription activity.[2][7] |
| IKKβ Inhibition | Enzymatic Assay | 250 nM | IC50 for direct IKKβ inhibition. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Inhibiting NF-κB Activation
This protocol outlines a general method to determine the effective concentration of this compound for inhibiting NF-κB activation in a specific cell line.
1. Cell Culture and Seeding:
-
Culture the cells of interest in their recommended growth medium and conditions.
-
Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will allow for optimal growth and stimulation.
2. This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO or ethanol (soluble up to 100 mM).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) based on the data presented above.
-
Pre-incubate the cells with the different concentrations of this compound for a predetermined time (e.g., 1-2 hours) before stimulation. Include a vehicle control (medium with the same concentration of solvent).
3. Stimulation of NF-κB Pathway:
-
Stimulate the cells with an appropriate agonist to activate the NF-κB pathway (e.g., TNFα, IL-1β, LPS). The choice of agonist and its concentration will depend on the cell type and experimental question.
-
Incubate the cells for a time sufficient to induce NF-κB activation (e.g., 15-60 minutes for IκBα phosphorylation, 30-120 minutes for p65 nuclear translocation).
4. Analysis of NF-κB Activation:
-
Western Blotting for Phospho-IκBα and Phospho-p65:
-
Lyse the cells and perform western blotting to detect the levels of phosphorylated IκBα and p65. A decrease in the phosphorylated forms indicates inhibition of the pathway.
-
-
Immunofluorescence for p65 Nuclear Translocation:
-
Fix and permeabilize the cells.
-
Stain for p65 using a specific antibody and visualize its subcellular localization using fluorescence microscopy. A decrease in nuclear p65 staining indicates inhibition.
-
-
Reporter Gene Assay:
-
Transfect cells with a reporter plasmid containing NF-κB response elements driving the expression of a reporter gene (e.g., luciferase).
-
Measure the reporter gene activity to quantify NF-κB transcriptional activity.
-
Protocol 2: Cell Viability and Proliferation Assay
This protocol is to assess the effect of this compound on cell viability and proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density.
2. This compound Treatment:
-
Treat the cells with a range of this compound concentrations for different time points (e.g., 24, 48, 72 hours).[2]
3. Viability/Proliferation Assessment:
-
Use a standard method such as MTT, XTT, or a dye exclusion test (e.g., trypan blue) to determine the number of viable cells.[2]
-
Calculate the percentage of inhibition or the IC50 value.
Mandatory Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. IKKβ Inhibitor this compound Attenuates Radiation Damage in Whole-body X-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IMD 0354 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
IMD-0354: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMD-0354 is a potent and selective inhibitor of the IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] By blocking IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its translocation to the nucleus where it would otherwise activate pro-inflammatory and pro-survival genes.[1][3][4] This mechanism of action has positioned this compound as a valuable tool for investigating the role of NF-κB in various pathological conditions and as a potential therapeutic agent for a range of diseases, including inflammatory disorders and cancer.[3][5] These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, summarizing key dosage regimens and providing detailed experimental protocols.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound specifically targets IKKβ, a key kinase responsible for the phosphorylation of the inhibitory protein IκBα.[1] In unstimulated cells, IκBα binds to the NF-κB complex (typically a heterodimer of p65/RelA and p50 subunits), retaining it in an inactive state in the cytoplasm. Upon stimulation by various stimuli such as inflammatory cytokines (e.g., TNF-α), pathogens, or cellular stress, the IKK complex is activated. IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB subunits, leading to their translocation into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory cytokines, chemokines, adhesion molecules, and anti-apoptotic proteins.[3] this compound's inhibition of IKKβ effectively blocks this entire cascade.
Caption: this compound inhibits the NF-κB signaling pathway by targeting IKKβ.
Dosage and Administration in In Vivo Mouse Models
The dosage and administration route of this compound can vary significantly depending on the specific mouse model and the therapeutic goal. The following tables summarize reported dosages and their observed effects in various studies.
Table 1: this compound Dosage and Administration in Mouse Models of Inflammation
| Mouse Model | Dosage | Administration Route | Vehicle | Key Findings |
| Chronic Asthma (Dermatophagoides pteronyssinus-sensitized) | Not specified in abstract | Intraperitoneal | Not specified | Reduced bronchial eosinophils, inhibited airway remodeling (goblet cell hyperplasia, subepithelial fibrosis, collagen deposition, smooth muscle hypertrophy).[5] |
| Corneal Inflammation (Suture-induced) | 30 mg/kg | Systemic (unspecified) | Carboxymethyl cellulose (CMC) | Decreased inflammatory cell invasion, suppressed CCL2, CXCL5, Cxcr2, and TNF-α expression, reduced limbal vessel dilation and angiogenic sprouting.[6] |
| Myocardial Ischemia/Reperfusion Injury | 10 mg/kg | Not specified | Not specified | Reduced infarction area, preserved cardiac function.[1] |
| OVA-sensitized Allergic Airway Inflammation | 5 mg/kg and 20 mg/kg | Not specified | Not specified | Dose-dependently decreased NF-κB activity in the lungs. At 20 mg/kg, ameliorated airway hyperresponsiveness, reduced bronchial eosinophils and mucus-producing cells, and decreased total cells and eosinophils in bronchoalveolar lavage fluid.[1] |
Table 2: this compound Dosage and Administration in Other Mouse Models
| Mouse Model | Dosage | Administration Route | Vehicle | Key Findings |
| Whole-body X-irradiation | 5 mg/kg/day | Subcutaneous | Soybean oil | Significantly suppressed lethality (survival rate increased by 83%), suppressed NF-κB in bone marrow and spleen cells.[3] |
| Breast Cancer Xenograft (MDA-MB-231) | 5 mg/kg/day | Daily (unspecified) | Not specified | Significantly suppressed tumor expansion.[2][7] |
| Melanoma Xenograft | Not specified in abstract | Not specified | Not specified | Suppressed melanoma growth.[8][9] |
| Type 2 Diabetes (KKAy mice on a high-fat diet) | Not specified | Not specified | Not specified | Dose-dependently decreased plasma glucose levels without affecting body weight.[1] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for in vivo mouse studies, based on published literature.
Protocol 1: Subcutaneous Administration for Radiation Mitigation Studies
This protocol is adapted from a study investigating the radiomitigative effects of this compound in X-irradiated mice.[3]
Materials:
-
This compound powder
-
Soybean oil (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Insulin syringes (or equivalent for subcutaneous injection)
-
70% Ethanol for disinfection
Procedure:
-
Preparation of this compound Solution:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound in soybean oil to achieve the desired final concentration for a 5 mg/kg dosage. The volume for injection should be carefully calculated based on the average weight of the mice (e.g., 100-200 µL).
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or brief sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
-
Animal Dosing:
-
Mice are subjected to whole-body X-irradiation (e.g., 7 Gy).[3]
-
Within 2 hours post-irradiation, administer the prepared this compound solution via subcutaneous injection.
-
Continue daily administration for a total of 3 consecutive days.
-
A control group of mice should receive subcutaneous injections of the vehicle (soybean oil) on the same schedule.
-
-
Monitoring and Analysis:
Caption: Workflow for in vivo radiation mitigation studies using this compound.
Protocol 2: Systemic Administration for Corneal Inflammation Studies
This protocol is based on a study evaluating the anti-inflammatory and anti-angiogenic effects of this compound in a rat model of suture-induced corneal neovascularization, which can be adapted for mice.[6]
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC) solution (e.g., 0.5% w/v in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Appropriate gavage needles or equipment for systemic administration
Procedure:
-
Preparation of this compound Suspension:
-
Aseptically weigh the required amount of this compound powder.
-
Prepare a suspension of this compound in the CMC vehicle to achieve the desired final concentration for a 30 mg/kg dosage.
-
Vortex the suspension thoroughly before each administration to ensure uniformity.
-
-
Animal Dosing:
-
Induce corneal inflammation, for example, by placing sutures in the cornea.
-
Administer the this compound suspension systemically (e.g., via oral gavage or intraperitoneal injection) immediately after the inflammatory insult.
-
A second dose is administered 48 hours after the initial treatment.
-
A control group should receive the CMC vehicle on the same schedule.
-
-
Monitoring and Analysis:
-
At various time points (e.g., 5, 48, and 96 hours), assess inflammatory cell infiltration into the cornea using techniques like in vivo confocal microscopy.[6]
-
Analyze corneal tissue for the expression of inflammatory and angiogenic markers (e.g., CCL2, CXCL5, TNF-α, VEGF-A) via qPCR or immunohistochemistry.[6]
-
Evaluate angiogenesis by measuring limbal vessel dilation and angiogenic sprouting.
-
Concluding Remarks
This compound is a well-characterized IKKβ inhibitor with demonstrated efficacy in a variety of preclinical mouse models. The provided data and protocols serve as a guide for researchers planning to utilize this compound in their in vivo studies. It is crucial to optimize the dosage, administration route, and vehicle for each specific experimental model to achieve the desired therapeutic effect while minimizing potential toxicity. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will continue to refine its application in biomedical research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IKKβ Inhibitor this compound Attenuates Radiation Damage in Whole-body X-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. IκB kinase β inhibitor this compound suppresses airway remodelling in a Dermatophagoides pteronyssinus-sensitized mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes: Utilizing IMD-0354 for the Investigation of NF-κB Signaling in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMD-0354 is a small molecule inhibitor that has garnered significant attention in cancer research for its potent effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Constitutive activation of the NF-κB pathway is a hallmark of many cancers, contributing to cell proliferation, survival, angiogenesis, and metastasis. This compound has been utilized as a chemical tool to probe the intricacies of NF-κB signaling and as a potential therapeutic agent to counter NF-κB-driven tumorigenesis. These application notes provide a comprehensive overview of the use of this compound in cancer cell research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound is widely reported as a selective inhibitor of the IκB kinase β (IKKβ) subunit.[1][2][3] IKKβ is a critical kinase in the canonical NF-κB signaling cascade. Upon activation by various stimuli, including inflammatory cytokines like TNF-α, IKKβ phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of proteins involved in inflammation, cell survival, and proliferation.
By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα.[1][3] This action effectively sequesters NF-κB in the cytoplasm, blocking its nuclear translocation and transcriptional activity.[1][4][5]
It is important to note that while the predominant body of research points to IKKβ as the primary target of this compound, some studies have suggested a more complex mechanism. One report indicated that this compound may act as an indirect inhibitor of the NF-κB pathway and was found to be inactive in isolated human IKKβ enzyme assays.[6] More recently, a distinct mechanism of action has been proposed in melanoma cells, where this compound was identified as an inhibitor of the glutamine transporter SLC1A5, leading to attenuated mTOR signaling and induction of apoptosis.[7] Researchers should consider these potential alternative mechanisms when interpreting their results.
Applications in Cancer Cell Research
This compound has been employed in a variety of cancer cell lines to elucidate the role of NF-κB signaling and to assess the anti-cancer potential of its inhibition. Key applications include:
-
Inhibition of Cancer Cell Proliferation: this compound has been shown to suppress the proliferation of various cancer cell types in a dose- and time-dependent manner.[1][2]
-
Induction of Cell Cycle Arrest: The compound can induce cell cycle arrest, primarily at the G0/G1 phase, by downregulating the expression of key cell cycle proteins like Cyclin D3.[1][5]
-
Induction of Apoptosis: By blocking the pro-survival signals mediated by NF-κB, this compound can induce programmed cell death (apoptosis) in cancer cells.[5][8]
-
Sensitization to Chemotherapy: Inhibition of NF-κB signaling by this compound may sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents.
Data Presentation: Quantitative Effects of this compound on Cancer Cells
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| A549 | Lung Carcinoma | NF-κB Luciferase Reporter Assay (TNF-α induced) | 1.2 µM | [9] |
| HMC-1 | Mast Cell Leukemia | IκBα Degradation Assay | 0.218 µM | [6] |
| Jurkat | T-cell Leukemia | IκBα Degradation Assay | 0.218 µM | [10] |
| HepG2 | Hepatocellular Carcinoma | NF-κB Activity Assay | 98.5% inhibition at 10 µg/mL | [1][11] |
Table 2: Effective Concentrations of this compound for Various Cellular Effects
| Cell Line | Cancer Type | Effect | Effective Concentration | Reference |
| HMC-1 | Mast Cell Leukemia | Inhibition of Proliferation | < 5 µM | [1] |
| IC-2G559, IC-2V814 | Mast Cell Leukemia | Inhibition of Proliferation | 0.5 µM | [1] |
| HMC-1 | Mast Cell Leukemia | G0/G1 Cell Cycle Arrest | 0.5 µM | [1] |
| HMC-1 | Mast Cell Leukemia | Increased Hypodiploid DNA Content (Apoptosis) | 1 µM | [1] |
| MDA-MB-231 | Breast Cancer | Suppression of Tumor Expansion (in vivo) | 5 mg/kg/day | [12] |
| CLL Cells | Chronic Lymphocytic Leukemia | Induction of Apoptosis | Mean 26% (range 8-48%) | [13][14] |
| A431, A375 | Melanoma | Inhibition of Cell Viability (72h) | ~1-5 µM | [15] |
Mandatory Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Trypan Blue Cell Viability Staining: Protocol & Applications | Revvity [revvity.com]
- 3. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 4. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IMD 0354 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. The novel NF-κB inhibitor this compound induces apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel NF-κB inhibitor this compound induces apoptosis in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for IMD-0354-Induced Apoptosis in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMD-0354, with the chemical name N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, is a novel small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] It specifically targets the IκB kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα.[1][2] This action blocks the translocation of the NF-κB complex to the nucleus, thereby inhibiting the transcription of NF-κB target genes, many of which are involved in cell survival and proliferation.[3][4] Consequently, this compound has been demonstrated to induce apoptosis in various cancer cell lines in vitro, making it a compound of significant interest for cancer research and drug development.[1][5]
These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in vitro, including its mechanism of action, quantitative data from various studies, and detailed experimental protocols.
Mechanism of Action
This compound induces apoptosis primarily by inhibiting the constitutively active NF-κB pathway found in many cancer cells.[1] The canonical NF-κB pathway is a critical regulator of cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals, including inflammatory cytokines like TNF-α, the IKK complex (containing IKKβ) phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic genes, such as those from the Bcl-2 and IAP families.[3][6]
This compound selectively inhibits IKKβ, preventing IκBα phosphorylation and degradation.[2][4] This results in the cytoplasmic retention of NF-κB, leading to a downregulation of anti-apoptotic proteins and an upregulation of pro-apoptotic proteins.[3] For instance, studies have shown that this compound treatment leads to a significant reduction in the expression of the anti-apoptotic genes BIRC2 and BIRC3, and an increase in the expression of the pro-apoptotic gene BBC3 (PUMA).[3] This shift in the balance of pro- and anti-apoptotic proteins ultimately triggers the intrinsic apoptotic cascade, characterized by the activation of caspases and cleavage of PARP.[5][7][8][9]
Data Presentation
The following table summarizes the quantitative data on the effects of this compound in inducing apoptosis and inhibiting cell viability in various cancer cell lines.
| Cell Line | Cancer Type | Concentration | Incubation Time | Effect | Reference |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | 1 µM | 48 h | Mean 26% increase in apoptosis (range 8-48%) | [1][3] |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | 1-10 µM | 24 h | Dose-dependent increase in apoptosis | [3] |
| MDA-MB-231 | Breast Cancer | 200 nM | 48 h | IC50 for cell viability | [10] |
| MDA-MB-231 | Breast Cancer | 60 nM | 72 h | IC50 for cell viability | [10] |
| 4T1 | Murine Breast Cancer | 300 nM | Not Specified | 19% increase in apoptosis | [10] |
| 4T1 | Murine Breast Cancer | 1 µM | Not Specified | 37% increase in apoptosis | [10] |
| NCI-H322 | Non-Small Cell Lung Cancer | 1-3 µM | 48 h | Increased apoptosis and cleavage of PARP and caspase-3 | [5] |
| A431 and A375 | Melanoma | Various | 72 h | Dose-dependent decrease in cell viability | [11] |
| HMC-1 | Mast Cell Leukemia | < 5 µM | Not Specified | Inhibition of NF-κB expression and translocation | [4] |
Experimental Protocols
Here are detailed protocols for key experiments to assess this compound-induced apoptosis in vitro.
Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cancer cells and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., CLL, MDA-MB-231)
-
Appropriate complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the cells in the appropriate medium in a humidified incubator at 37°C with 5% CO2.
-
For adherent cells, seed them in culture plates or flasks and allow them to attach overnight. For suspension cells, seed them at the desired density.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Also, prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cells for downstream analysis. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the attached cells. Combine the supernatant and the trypsinized cells. For suspension cells, simply collect the cell suspension.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis using flow cytometry based on the externalization of phosphatidylserine (PS) and membrane integrity.[12][13]
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells as described in the previous protocol.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression and cleavage of key apoptosis-related proteins.
Materials:
-
This compound treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-IKKβ, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Visualizations
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow.
References
- 1. The novel NF-κB inhibitor this compound induces apoptosis in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel NF-κB inhibitor this compound induces apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. This compound Targets Breast Cancer Stem Cells: A Novel Approach for an Adjuvant to Chemotherapy to Prevent Multidrug Resistance in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analysis of IκBα Phosphorylation Inhibition by IMD-0354
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMD-0354 is a potent and selective inhibitor of the IκB kinase β (IKKβ) subunit, a critical enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various factors, such as tumor necrosis factor-alpha (TNF-α), IKKβ phosphorylates IκBα at serine residues 32 and 36. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival. By selectively inhibiting IKKβ, this compound blocks the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[2][3] This application note provides a detailed protocol for analyzing the dose-dependent effect of this compound on IκBα phosphorylation in cultured cells using Western blot analysis.
Mechanism of Action: this compound in the NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory action of this compound.
Data Presentation: Dose-Dependent Inhibition of IκBα Phosphorylation
The following table summarizes representative results of a Western blot analysis showing the effect of increasing concentrations of this compound on TNF-α-induced IκBα phosphorylation in cardiomyocytes. The data is presented as a qualitative assessment of the phosphorylated IκBα (p-IκBα) band intensity relative to the untreated, TNF-α stimulated control.
| This compound Concentration (µM) | TNF-α Stimulation | p-IκBα Level (Relative to Control) | Total IκBα Level |
| 0 | - | Baseline | Stable |
| 0 | + | ++++ (Strongly Induced) | Decreased |
| 0.1 | + | +++ (Slight Inhibition) | Partially Restored |
| 0.3 | + | ++ (Moderate Inhibition) | Mostly Restored |
| 1.0 | + | + (Strong Inhibition) | Restored |
| 3.0 | + | - (Complete Inhibition) | Fully Restored |
This table is a qualitative representation based on visual analysis of Western blot data from scientific literature. Actual quantitative results may vary depending on the experimental conditions.
Experimental Protocols
This section provides detailed protocols for cell treatment, lysate preparation, and Western blot analysis to assess IκBα phosphorylation.
Experimental Workflow
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cell line of choice (e.g., cardiomyocytes, HeLa, A549)
-
Complete growth medium
-
This compound (dissolved in DMSO to create a stock solution)
-
TNF-α (or other appropriate NF-κB stimulus)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
On the day of the experiment, replace the growth medium with a serum-free or low-serum medium for 2-4 hours.
-
Prepare working solutions of this compound in the appropriate medium at various concentrations (e.g., 0.1, 0.3, 1.0, 3.0 µM). Include a vehicle control (DMSO only).
-
Pre-treat the cells by adding the this compound working solutions to the respective wells. Incubate for 1-2 hours at 37°C.
-
Prepare a working solution of TNF-α (e.g., 10 ng/mL).
-
Stimulate the cells by adding the TNF-α solution to all wells except for the unstimulated control. Incubate for 10-15 minutes at 37°C.
-
Immediately after stimulation, place the plates on ice and proceed to cell lysis.
Cell Lysis and Protein Quantification
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
Procedure:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL per well of a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blot Analysis
Materials:
-
SDS-PAGE gels (e.g., 10-12% polyacrylamide)
-
SDS-PAGE running buffer
-
Laemmli sample buffer (4x or 2x)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-IκBα (Ser32/36)
-
Mouse anti-total IκBα
-
Antibody against a loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000, but should be optimized.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in 5% BSA/TBST (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For data analysis, quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα or a loading control.
References
Application Notes and Protocols: IMD-0354 in Combination with Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMD-0354 is a potent small molecule inhibitor with a dual mechanism of action, targeting both the IκB kinase β (IKKβ) subunit of the IκB kinase complex and the glutamine transporter SLC1A5.[1][2] Inhibition of IKKβ leads to the suppression of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[2][3] By inhibiting SLC1A5, this compound disrupts glutamine uptake, a critical nutrient for cancer cell growth and metabolism, and subsequently attenuates mTOR signaling.[1] This multifaceted activity makes this compound a compelling candidate for combination therapies aimed at overcoming drug resistance and enhancing anti-cancer efficacy.
These application notes provide a summary of preclinical findings and detailed protocols for utilizing this compound in combination with other small molecule inhibitors, including those targeting metabolic pathways and conventional chemotherapeutics.
Data Presentation: Efficacy of this compound Combinations
The following tables summarize the quantitative data from preclinical studies on the combination of this compound with other small molecule inhibitors.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Glutamine Metabolism Inhibitors in Melanoma Cells [1]
| Cell Line | Combination Agent | Metric | This compound | Combination Agent | Combination | Effect |
| A375 | GLS1 Inhibitor | % Cell Death | - | - | - | Enhanced |
| A375 | LDHA Inhibitor | % Cell Death | - | - | - | Enhanced |
Data from this study was presented graphically; specific quantitative values for synergy were not provided in the primary text. The combination was shown to enhance melanoma cell death.[1]
Table 2: In Vitro Cytotoxicity of this compound in Combination with Chemotherapeutic Agents in A549Luc Human Non-Small Cell Lung Cancer Cells
| Combination Agent | Concentration of this compound (µM) | IC50 of Chemo Agent Alone (µM) | IC50 of Chemo Agent with this compound (µM) | Fold-change in IC50 |
| Doxorubicin (Normoxia) | 1 | ~10 | ~5 | ~2 |
| Doxorubicin (Hypoxia) | 1 | ~15 | ~0.5 | ~30 |
| Mitoxantrone (Normoxia) | 1 | ~0.1 | ~0.05 | ~2 |
IC50 values are approximated from graphical data presented in the source publication.
Signaling Pathways and Rationale for Combinations
Combination with Glutamine Metabolism Inhibitors (GLS1/LDHA)
This compound's inhibition of the glutamine transporter SLC1A5 creates a metabolic vulnerability in cancer cells.[1] Combining it with inhibitors of downstream glutamine metabolism, such as the glutaminase (GLS1) inhibitor or the lactate dehydrogenase A (LDHA) inhibitor, can lead to a more profound and synergistic anti-tumor effect by targeting the same critical metabolic pathway at multiple points.[1]
Combination with Chemotherapy (Doxorubicin)
This compound has been shown to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for drug resistance and recurrence. By inhibiting the NF-κB pathway, which is crucial for CSC survival, this compound can sensitize these cells to conventional chemotherapeutic agents like Doxorubicin. This combination has the potential to eradicate both the bulk tumor population and the resistant CSCs.
References
- 1. Kinase inhibitor library screening identifies synergistic drug combinations effective in sensitive and resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMD 0354 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Ipilimumab, Vemurafenib, Dabrafenib, and Trametinib: Synergistic Competitors in the Clinical Management of BRAF Mutant Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Assessing Glutamine Uptake with IMD-0354
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamine is a critical nutrient for rapidly proliferating cells, particularly cancer cells, where it serves as a key anaplerotic source for the TCA cycle and a precursor for the synthesis of nucleotides, amino acids, and glutathione. The uptake of glutamine is primarily mediated by transporters, with Solute Carrier Family 1 Member 5 (SLC1A5), also known as ASCT2, playing a predominant role in many cancers.[1][2][3][4][5] Consequently, targeting glutamine uptake is a promising therapeutic strategy in oncology.
IMD-0354 has been identified as a potent small molecule inhibitor of glutamine uptake.[1][2][3][4] Its mechanism of action involves impairing the plasma membrane localization of SLC1A5, thereby effectively reducing the cell's ability to import glutamine.[1][2][4] This inhibition of glutamine uptake by this compound leads to the attenuation of downstream signaling pathways, such as the mTOR pathway, and results in anti-proliferative effects, including cell-cycle arrest, autophagy, and apoptosis in tumor cells.[1][2][3][4]
This document provides a detailed protocol for assessing the effect of this compound on glutamine uptake in cancer cell lines using a radiolabeled glutamine uptake assay.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on glutamine uptake in A431 and A375 cancer cell lines.
| Cell Line | This compound Concentration (µM) | Treatment Time | Glutamine Uptake Inhibition |
| A431 | 5 | 1 hour | Significant Inhibition Observed[1][2][6] |
| A431 | 10 | 1 hour | Significant Inhibition Observed[1][2][6] |
| A431 | Increasing Concentrations | 1 hour | Dose-dependent Inhibition[1][2][6] |
| A375 | Increasing Concentrations | 1 hour | Dose-dependent Inhibition[1][2][6] |
| A431 | 5 | 24 hours | Sustained Inhibition[1][2][6] |
| A431 | 10 | 24 hours | Sustained Inhibition[1][2][6] |
Note: The referenced studies demonstrated significant and dose-dependent inhibition, though specific percentage values are best determined empirically using the described protocol.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of glutamine uptake via SLC1A5 and its inhibition by this compound.
Caption: Experimental workflow for assessing glutamine uptake with this compound using a ³H-glutamine assay.
Experimental Protocols
Protocol: ³H-Glutamine Uptake Assay
This protocol details the steps to measure glutamine uptake in cultured cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., A431, A375)
-
Complete culture medium
-
6-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
HEPES-buffered basal medium
-
L-[³H]-glutamine
-
Unlabeled L-glutamine
-
Ice-cold basal medium
-
Cell lysis buffer (e.g., 2% SDS, 8 mM EDTA)
-
Scintillation counter and vials
-
Reagents for protein quantification (e.g., BCA assay kit)
Procedure:
-
Cell Seeding:
-
Seed 1 x 10⁵ cells per well in 6-well plates.[1]
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM).
-
Aspirate the overnight culture medium from the cells.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for the desired treatment duration (e.g., 1 hour or 24 hours).[1][2][6]
-
-
Glutamine Uptake:
-
Following treatment, wash the cells three times with 1 mL of pre-warmed HEPES-buffered basal medium.[7]
-
Prepare the uptake medium by adding L-[³H]-glutamine (e.g., 2 µCi/mL) and unlabeled L-glutamine (e.g., 2 µM) to the HEPES-buffered basal medium.[7]
-
Add the uptake medium to each well and incubate at 37°C for a defined period (e.g., 5-40 minutes).[7] The incubation time should be optimized to ensure linear uptake.
-
-
Termination of Uptake:
-
To stop the glutamine uptake, rapidly aspirate the uptake medium.
-
Immediately wash the cells three times with 1 mL of ice-cold basal medium.[7]
-
-
Cell Lysis:
-
Add 1 mL of cell lysis buffer to each well.[7]
-
Ensure complete lysis by gently rocking the plates.
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials.
-
Measure the radioactivity using a scintillation counter.
-
Use an aliquot of the cell lysate to determine the total protein concentration using a standard method like the BCA assay.
-
-
Data Analysis:
-
Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration for each sample.
-
Express the glutamine uptake as a percentage of the vehicle-treated control.
-
Plot the normalized glutamine uptake against the concentration of this compound to visualize the dose-response relationship.
-
Conclusion
The protocol described provides a robust method for assessing the inhibitory effect of this compound on glutamine uptake. This assay is crucial for characterizing the mechanism of action of this compound and for screening other potential inhibitors of glutamine transport. The provided diagrams and data summary offer a comprehensive overview for researchers entering this area of study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of IMD-0354 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMD-0354 is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit and downregulating the expression of NF-κB target genes.[3][4] This mechanism of action makes this compound a valuable tool for studying inflammatory processes, immune responses, and cell survival pathways. Its potential therapeutic applications are being explored in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.[5]
Given its significance in preclinical research and drug development, ensuring the stability and integrity of this compound solutions is paramount for obtaining accurate and reproducible experimental results. These application notes provide detailed guidelines and protocols for the long-term storage, handling, and stability assessment of this compound solutions.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | [2][3] |
| Molecular Formula | C₁₅H₈ClF₆NO₂ | [2][3] |
| Molecular Weight | 383.67 g/mol | [2][3] |
| CAS Number | 978-62-1 | [2][3] |
| Appearance | Solid | |
| Purity | ≥98% (by HPLC) | [2][3] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM). | [2] |
Recommended Storage Conditions
Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended based on vendor specifications.
Solid Compound
| Storage Temperature | Duration | Conditions |
| -20°C | Up to 3 years | Store under desiccating conditions.[1][3] |
| +4°C | Short-term | For temporary storage.[2] |
Stock Solutions
To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot stock solutions into single-use volumes.[1][6][7]
| Solvent | Storage Temperature | Duration |
| DMSO or Ethanol | -80°C | 1 to 2 years[1][7] |
| DMSO or Ethanol | -20°C | 1 month[1][6] |
Note: The use of fresh, high-quality DMSO is recommended, as moisture-absorbing DMSO can reduce the solubility of this compound.[1]
This compound Signaling Pathway
This compound primarily targets the canonical NF-κB signaling pathway. The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
Protocol for Stability Assessment of this compound Solutions
This protocol outlines a general approach for assessing the stability of this compound in solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be validated for specificity, linearity, accuracy, and precision for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound solutions.
Materials and Reagents
-
This compound powder (≥98% purity)
-
HPLC-grade DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other appropriate buffer components for the mobile phase
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Methodology
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a known volume of DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Sample Storage:
-
Aliquot the stock solution into multiple amber glass vials to protect from light.
-
Store the vials at various temperatures: -80°C, -20°C, 4°C, and room temperature (as a stress condition).
-
-
HPLC Analysis:
-
At designated time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a working solution by diluting the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 10 µM).
-
Inject the working solution into the HPLC system.
-
Example HPLC Conditions (to be optimized and validated):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute this compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely around its absorbance maximum).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound compound.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Forced Degradation Studies (Optional)
To understand potential degradation pathways and to ensure the specificity of the analytical method, forced degradation studies can be performed on the this compound stock solution.
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to UV light.
Analyze the stressed samples by HPLC to observe the degradation of this compound and the formation of degradation products.
Quantitative Data Summary
The following tables summarize the recommended storage conditions and provide a template for reporting stability data.
Table 1: Recommended Long-Term Storage of this compound
| Form | Solvent | Temperature | Duration | Recommendations |
| Solid | N/A | -20°C | Up to 3 years | Store under desiccating conditions. |
| Solution | DMSO or Ethanol | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. |
| Solution | DMSO or Ethanol | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Table 2: Example Stability Data for this compound in DMSO at -20°C
| Time Point | % this compound Remaining (Mean ± SD) | Number of Degradation Peaks | Observations |
| T=0 | 100% | 0 | Clear, colorless solution. |
| 1 Week | 99.5 ± 0.3% | 0 | No change observed. |
| 2 Weeks | 98.9 ± 0.5% | 0 | No change observed. |
| 1 Month | 97.2 ± 0.8% | 1 (minor) | Slight decrease in parent compound. |
| 3 Months | 92.5 ± 1.2% | 2 | Noticeable degradation. |
(Note: Data in Table 2 is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.)
Conclusion
The stability and integrity of this compound solutions are crucial for reliable experimental outcomes. Adherence to the recommended storage conditions, including storing the solid compound at -20°C and aliquoted stock solutions at -80°C, will minimize degradation. For applications requiring stringent control over compound integrity, it is recommended to perform stability studies using a validated analytical method, such as the HPLC protocol outlined above. These practices will ensure the quality and consistency of research involving this important IKKβ inhibitor.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IMD-0354 off-target effects at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of IMD-0354, with a particular focus on its off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary reported mechanism of action for this compound?
A1: this compound is widely described as a selective inhibitor of IκB kinase β (IKKβ), which is a key kinase in the canonical NF-κB signaling pathway. By inhibiting IKKβ, this compound is reported to prevent the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation and activity of NF-κB.[1][2][3] The IC50 value for the inhibition of TNF-α induced NF-κB transcription activity is approximately 1.2 µM.[1]
Q2: There are conflicting reports about this compound's activity against IKKβ. Can you clarify?
A2: This is a critical point of consideration. While many sources refer to this compound as a selective IKKβ inhibitor, some studies have reported that it shows no direct inhibitory activity against IKKβ in cell-free ATP-based kinase assays.[4][5] This suggests that the observed cellular effects on the NF-κB pathway may be indirect or that this compound's mechanism of action is more complex than direct kinase inhibition. Another study showed that this compound did not inhibit IκB phosphorylation stimulated by TNFα, unlike other IKK inhibitors.[4][5] Researchers should be aware of this controversy and consider that the biological effects of this compound may stem from its off-target activities.
Q3: What are the known off-target effects of this compound, especially at higher concentrations?
A3: this compound has been demonstrated to interact with several other proteins, and these off-target effects can become more pronounced at higher concentrations. Known off-targets include:
-
Glutamine Transporter (SLC1A5/ASCT2): this compound has been identified as an inhibitor of the glutamine transporter SLC1A5, preventing its localization to the plasma membrane and thereby inhibiting glutamine uptake.[4][5]
-
P2X Receptors: It acts as an antagonist at P2X1, P2X4, and P2X7 purinergic receptors with IC50 values in the nanomolar range.
-
Aquaporin 4 (AQP4): this compound is a selective inhibitor of the water channel AQP4.
-
Other Kinases: There are suggestions that at higher concentrations, this compound might affect the activity of other kinases, such as MEK and p38 MAPK, although specific IC50 values are not well-documented in the literature.[2]
It is crucial for researchers to consider these off-target activities when interpreting experimental results, especially when using this compound at concentrations significantly above its reported IC50 for NF-κB inhibition.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, particularly concerning unexpected results that could be attributed to off-target effects.
| Problem | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with NF-κB inhibition. | The observed effect may be due to one of this compound's known off-targets (e.g., inhibition of glutamine uptake, P2X receptor antagonism, or AQP4 inhibition). | 1. Review the literature for the known functions of the identified off-targets in your experimental system. 2. Use more specific inhibitors for the suspected off-target pathways to see if they replicate the phenotype. 3. Perform a rescue experiment, for example, by supplementing with glutamine if you suspect SLC1A5 inhibition is the cause. |
| Discrepancy between results from biochemical (cell-free) and cellular assays. | 1. Poor cell permeability of this compound. 2. Active efflux of the compound from the cells by transporters. 3. The primary mechanism in cells is not direct enzyme inhibition but rather an effect on protein localization (e.g., SLC1A5).[4][5] | 1. Assess the intracellular concentration of this compound if possible. 2. Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm target interaction within the cell. 3. Consider using inhibitors of efflux pumps to see if the cellular potency of this compound increases. |
| High variability in experimental results, especially at higher concentrations. | 1. Compound precipitation in cell culture media due to limited solubility. 2. Cytotoxicity caused by off-target effects at high concentrations. | 1. Visually inspect the media for any signs of precipitation. 2. Prepare a fresh stock solution and ensure the final solvent concentration (e.g., DMSO) is low and consistent across experiments. 3. Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. |
| This compound does not inhibit the phosphorylation of a known IKKβ substrate in our cellular assay. | As some studies suggest, this compound may not be a direct inhibitor of IKKβ kinase activity.[4][5] Its effects on the NF-κB pathway could be indirect. | 1. Use a well-validated, direct IKKβ inhibitor as a positive control in your experiments. 2. Investigate downstream markers of NF-κB activity (e.g., expression of NF-κB target genes) rather than solely relying on substrate phosphorylation. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound for its primary reported target and key off-targets. Researchers should use this data to select appropriate concentrations for their experiments and to be mindful of potential off-target effects.
| Target | Effect | IC50 Value | Assay Type |
| NF-κB | Inhibition of TNF-α induced transcription | ~1.2 µM | Cellular Reporter Assay |
| IKKβ | Inhibition of phosphorylation | ~250 nM | In vitro Kinase Assay (Note: Contradictory reports exist) |
| P2X1 Receptor | Antagonist | 19 nM | Not specified |
| P2X4 Receptor | Antagonist | 156 nM | Not specified |
| P2X7 Receptor | Antagonist | 175 nM | Not specified |
| Aquaporin 4 (AQP4) | Inhibitor (rat) | 210 nM | Not specified |
| Aquaporin 4 (AQP4) | Inhibitor (mouse) | 390 nM | Not specified |
| Aquaporin 4 (AQP4) | Inhibitor (human) | 420 nM | Not specified |
| SLC1A5 (ASCT2) | Inhibition of glutamine uptake | Dose-dependent reduction | Cellular Uptake Assay |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist researchers in designing and troubleshooting their studies with this compound.
Protocol 1: KINOMEscan™ Competition Binding Assay for Kinase Selectivity Profiling
This method is used to determine the binding affinity of a compound against a large panel of kinases, providing a broad view of its selectivity.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.[6][7][8]
Procedure:
-
Preparation of Affinity Resin: Streptavidin-coated magnetic beads are incubated with a biotinylated small molecule ligand to create the affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (this compound) at various concentrations are combined in a binding buffer in a 384-well plate.
-
Incubation: The plate is incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.
-
Washing: The affinity beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag.
-
Data Analysis: The amount of kinase measured by qPCR is plotted against the compound concentration to determine the dissociation constant (Kd) or the percent of control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target protein within a cellular environment.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[9][10][11][12]
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound at the desired concentration or with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. A non-heated control should also be included.
-
Cell Lysis: Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Separate the proteins in the soluble fraction by SDS-PAGE and perform a Western blot using a specific antibody against the target protein of interest (e.g., IKKβ or a suspected off-target).
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 3: ³H-Glutamine Uptake Assay
This assay is used to measure the effect of this compound on the cellular uptake of glutamine, a key off-target effect.
Principle: The uptake of radiolabeled L-[³H]-glutamine by cells is measured in the presence and absence of the inhibitor. A reduction in radioactivity inside the cells indicates inhibition of glutamine transport.[4][13][14]
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow.
-
Pre-incubation with Inhibitor: Wash the cells and pre-incubate them with this compound at various concentrations in a glutamine-free medium for a specified time (e.g., 30 minutes) at 37°C.
-
Initiation of Uptake: Add L-[³H]-glutamine to each well to initiate the uptake.
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) to allow for glutamine uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioactivity.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Compare the glutamine uptake in this compound-treated cells to that in vehicle-treated control cells to determine the inhibitory effect.
Visualizations
The following diagrams illustrate key concepts related to the activity of this compound.
Caption: Reported on-target pathway of this compound via IKKβ inhibition.
Caption: Known and potential off-target effects of this compound.
Caption: Workflow for investigating this compound off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. chayon.co.kr [chayon.co.kr]
- 8. pubcompare.ai [pubcompare.ai]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Uptake and metabolism of L-[3H]glutamate and L-[3H]glutamine in adult rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing IMD-0354 Incubation Time for Maximal Inhibition: A Technical Support Guide
Welcome to the technical support center for IMD-0354. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for optimizing the incubation time of this compound to achieve maximal inhibition of the NF-κB pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of IκB kinase β (IKKβ).[1][2] By inhibiting IKKβ, this compound prevents the phosphorylation of IκBα, an inhibitory protein that sequesters the transcription factor NF-κB in the cytoplasm.[2][3] This blockage of IκBα phosphorylation prevents its subsequent degradation, thereby keeping NF-κB inactive and preventing its translocation to the nucleus to activate target gene expression.[3][4]
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, based on published studies, a starting concentration range of 0.1 µM to 10 µM is recommended. For instance, in HMC-1 cells, concentrations below 5 µM have been shown to inhibit NF-κB expression and translocation.[3] In other studies, concentrations as low as 10 ng/ml have shown significant inhibition of HUVEC migration.[4] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound to see maximal inhibition?
A3: The optimal incubation time for maximal inhibition with this compound is highly dependent on the biological process being investigated. There is no single "one-size-fits-all" incubation time. The duration can range from a few hours to several days. For short-term signaling events like inhibiting IκBα phosphorylation, shorter incubation times may be sufficient. For long-term effects such as cell proliferation, apoptosis, or changes in gene expression, longer incubation periods are typically necessary.[1]
To determine the optimal incubation time for your experiment, it is crucial to perform a time-course experiment. This involves treating your cells with a fixed, effective concentration of this compound and harvesting them at various time points (e.g., 1, 6, 12, 24, 48, and 72 hours) to measure the desired outcome.
Troubleshooting Guide
Problem: I am not observing significant inhibition of NF-κB activity with this compound.
-
Possible Cause 1: Suboptimal Incubation Time.
-
Solution: As discussed in the FAQs, the incubation time is critical. Perform a time-course experiment to identify the optimal duration for your specific cell type and endpoint. The provided data tables below can serve as a starting point for designing your experiment.
-
-
Possible Cause 2: Inappropriate Concentration.
-
Solution: The effective concentration of this compound is cell-type dependent. Conduct a dose-response experiment to determine the IC50 value for your system.
-
-
Possible Cause 3: Cell Health and Confluency.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may respond differently to treatment.
-
-
Possible Cause 4: Reagent Quality.
-
Solution: Verify the quality and stability of your this compound stock solution. Improper storage can lead to degradation of the compound.
-
Data on this compound Incubation Times from Published Studies
The following tables summarize the incubation times and corresponding effects of this compound as reported in various research articles. This data can be used as a reference for designing your own experiments.
Table 1: In Vitro Studies with this compound
| Cell Type | Concentration | Incubation Time | Observed Effect |
| HMC-1 (Human Mast Cells) | < 5 µM | 24, 48, 72 hours | Inhibition of NF-κB expression and translocation, suppression of cell proliferation.[1][3] |
| HMC-1 (Human Mast Cells) | 1 µM | Not Specified | Downregulation of Cyclin D3 expression and pRb phosphorylation in a time-dependent manner.[3] |
| HepG2 (Human Liver Cancer Cells) | 10 µg/ml | Not Specified | 98.5% inhibition of NF-κB activity.[3] |
| 3T3-L1 (Mouse Adipocytes) | 1 µM | 12 hours (serum-starved) | Restoration of Akt phosphorylation down-regulated by TNFα.[3] |
| Cultured Cardiomyocytes | 1 µM | Not Specified | Inhibition of TNF-α-induced IκBα phosphorylation and NF-κB nuclear translocation.[3] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | 5-10 ng/ml | 24 hours | Significant inhibition of cell migration.[4] |
| Chronic Lymphocytic Leukemia (CLL) Cells | 1 µM | 48 hours | Induction of apoptosis.[5] |
| Adult T-cell Leukemia (ATL) Cell Lines | 0.1-3 µM | 24, 48, 72 hours | Impaired cell growth.[6] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Inhibition of IκBα Phosphorylation
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Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Stimulation (if necessary): If studying stimulus-induced NF-κB activation, starve the cells in serum-free media for a few hours and then stimulate with an appropriate agent (e.g., TNF-α, IL-1β).
-
This compound Treatment: Treat the cells with a predetermined effective concentration of this compound.
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Time-Course Harvest: Harvest cell lysates at various time points post-treatment (e.g., 0, 15, 30, 60, 120 minutes).
-
Western Blot Analysis: Perform Western blotting on the cell lysates to detect the levels of phosphorylated IκBα (p-IκBα) and total IκBα. A decrease in the p-IκBα/total IκBα ratio indicates inhibition.
Protocol 2: Assessing the Effect of Incubation Time on Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
This compound Treatment: Add varying concentrations of this compound to the wells.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 24, 48, 72 hours).
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Viability Assay: At each time point, perform a cell viability assay such as MTT or CellTiter-Glo to determine the percentage of viable cells.
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Data Analysis: Plot cell viability against incubation time for each concentration to determine the time-dependent effect of this compound.
Visualizing Key Pathways and Workflows
Diagram 1: The Canonical NF-κB Signaling Pathway and the Point of this compound Inhibition
Caption: this compound inhibits IKKβ, preventing NF-κB activation.
Diagram 2: Experimental Workflow for Determining Optimal this compound Incubation Time
Caption: Workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IKKβ Inhibitor this compound Attenuates Radiation Damage in Whole-body X-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMD 0354 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel NF-κB inhibitor this compound induces apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An IκB kinase 2 inhibitor IMD‐0354 suppresses the survival of adult T‐cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing IMD-0354 Insolubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IMD-0354. The following information is intended to help overcome challenges related to the compound's low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is practically insoluble in water.[1] Experimental data indicates a solubility of less than 0.1 mg/mL in water.[1] Therefore, attempting to dissolve this compound directly in aqueous buffers or cell culture media is not recommended and will likely result in precipitation.
Q2: In which solvents can I dissolve this compound to prepare a stock solution?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing stock solutions.[2][3][4][5] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of IκB kinase β (IKKβ).[1][3][4] By inhibiting IKKβ, this compound prevents the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[3][4] This ultimately leads to the downregulation of NF-κB-mediated gene transcription.
Q4: Can I use sonication or heating to dissolve this compound in my aqueous experimental medium?
A4: While sonication and gentle heating can assist in dissolving many compounds, they are unlikely to overcome the inherent insolubility of this compound in purely aqueous solutions. These methods may transiently increase dissolution, but the compound will likely precipitate out over time, especially at room temperature or 37°C. A better approach is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.
Q5: What is the maximum recommended concentration of DMSO for in vitro cell-based assays?
A5: The final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the optimal concentration can be cell-line dependent, and it is advisable to run a vehicle control to assess the impact of DMSO on your specific experimental system.
Troubleshooting Guide
Issue: Precipitation is observed when adding the this compound stock solution to my aqueous buffer or cell culture medium.
Possible Cause 1: The aqueous solubility limit has been exceeded.
-
Solution: Decrease the final concentration of this compound in your working solution. Even with a DMSO stock, the final concentration in the aqueous medium must be below the solubility limit to avoid precipitation.
Possible Cause 2: The concentration of the organic solvent in the final solution is too low.
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Solution: For in vitro experiments, ensure that the dilution of the stock solution into the aqueous medium is performed with vigorous mixing to facilitate dispersion. For in vivo formulations, the use of co-solvents and surfactants is often necessary.
Possible Cause 3: The this compound stock solution was not properly prepared.
-
Solution: Ensure your this compound stock solution is fully dissolved before diluting it into your aqueous medium. If you observe any particulate matter in your stock, you can try gentle warming or brief sonication. Always use high-quality, anhydrous solvents to prepare your stock solutions.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | < 0.1 | Insoluble | [1][2] |
| DMSO | ≥ 100 | ≥ 260.64 | [1] |
| DMSO | 76 | 198.08 | [2] |
| DMSO | 38.36 | 100 | |
| DMSO | 20 | - | [4] |
| Ethanol | 76 | - | [2] |
| Ethanol | 38.36 | 100 | |
| Ethanol | 20 | - | [4] |
| DMF | 20 | - | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 383.67 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.84 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Store the 10 mM stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for In Vivo Administration
This protocol is adapted from a formulation used in animal studies and should be optimized for your specific experimental needs.
Materials:
-
This compound
-
DMSO
-
PEG300
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Tween 80
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Sterile ddH₂O or saline
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 38 mg/mL).
-
To prepare a 1 mL working solution, add 50 µL of the 38 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix again until clear.
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Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
This formulation should be prepared fresh before each use.[2]
Mandatory Visualizations
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions: a review [wisdomlib.org]
- 4. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with IMD-0354 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected experimental outcomes when using IMD-0354.
Troubleshooting Guides
This section addresses specific unexpected phenotypes that may be observed during experiments with this compound and provides potential explanations and troubleshooting steps.
Issue 1: Weaker than expected inhibition of NF-κB signaling.
Potential Causes and Troubleshooting Steps:
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Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit IKKβ in your specific cell line or experimental system.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration. Refer to the table below for reported effective concentrations in various cell lines.
-
-
Cellular Context: The role of the NF-κB pathway can vary significantly between cell types. In some cells, alternative signaling pathways may be more dominant in driving the observed phenotype.
-
Recommendation: Confirm the activation of the NF-κB pathway in your untreated control cells using a reliable method such as a reporter assay or western blot for phosphorylated IκBα or p65.
-
-
Indirect Inhibition: Some studies suggest that this compound might be an indirect inhibitor of NF-κB, and its primary mechanism of action could be through other targets in certain contexts.[1]
-
Recommendation: Consider investigating other potential targets of this compound, such as the glutamine transporter SLC1A5.
-
Issue 2: Unexpected effects on cell metabolism, such as altered glutamine uptake.
Potential Causes and Troubleshooting Steps:
-
Off-Target Effect on SLC1A5: Recent research has identified this compound as a potent inhibitor of the glutamine transporter SLC1A5 (also known as ASCT2).[2][3][4][5] This can lead to a reduction in glutamine uptake and subsequent effects on cellular metabolism and mTOR signaling.[2][3][4][6]
-
Recommendation: Measure glutamine uptake in your experimental system. If a decrease is observed, this suggests that the phenotype may be at least partially driven by the inhibition of SLC1A5.
-
-
Metabolic Reprogramming: Inhibition of glutamine uptake can lead to compensatory changes in other metabolic pathways, such as an increase in glucose metabolism and lactate production.[2][3]
-
Recommendation: Analyze key metabolites in other central carbon metabolism pathways to assess the extent of metabolic reprogramming.
-
Issue 3: Observation of cell cycle arrest, apoptosis, or autophagy not readily explained by NF-κB inhibition alone.
Potential Causes and Troubleshooting Steps:
-
Multifaceted Mechanism: this compound can induce these phenotypes through both its NF-κB inhibitory and glutamine transport inhibitory activities.[2][3][4][7][8][9][10]
-
NF-κB Pathway: Inhibition of NF-κB can lead to the downregulation of anti-apoptotic genes.[7][8]
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Glutamine Deprivation: Inhibition of SLC1A5 leads to glutamine deprivation, which can trigger cell cycle arrest, apoptosis, and autophagy.[2][3][4] It can also attenuate mTOR signaling, a key regulator of cell growth and proliferation.[2][3][4][6]
-
Recommendation: To dissect the contributions of each pathway, consider experiments to rescue the phenotype by supplementing with a cell-permeable form of glutamine or by using a more specific IKKβ inhibitor in parallel.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially developed as a selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.[11][12][13] It functions by blocking the phosphorylation of IκBα, which prevents the nuclear translocation and activation of NF-κB.[11] However, recent studies have revealed that this compound also acts as a potent inhibitor of the glutamine transporter SLC1A5, leading to reduced glutamine uptake.[2][3][4][5] This dual activity is crucial for interpreting its biological effects.
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect identified to date is the inhibition of the glutamine transporter SLC1A5.[2][3][4][5] This can lead to the attenuation of mTOR signaling.[2][3][4][6] While this compound is considered a selective IKKβ inhibitor, it is always advisable to consider potential off-target effects, especially when observing unexpected phenotypes. Some studies have noted that at high concentrations, it may slightly suppress the phosphorylation of STAT1 and STAT5.[11]
Q3: What are the typical working concentrations for this compound in in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the specific biological question being addressed. However, most in vitro studies use concentrations in the range of 0.1 µM to 10 µM.[11] For example, an IC50 of 1.2 µM was reported for the inhibition of TNF-α induced NF-κB transcription activity.[12] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound induce apoptosis?
A4: Yes, this compound has been shown to induce apoptosis in various cell types, particularly in cancer cells.[7][8][10][14] This can occur through the inhibition of the pro-survival NF-κB pathway, which leads to a decrease in anti-apoptotic gene expression and an increase in pro-apoptotic gene expression.[7][8] Additionally, the inhibition of glutamine uptake can also contribute to the induction of apoptosis.[2][3][4]
Q5: How does this compound affect the cell cycle?
A5: this compound can cause cell cycle arrest, typically at the G0/G1 phase.[11] This effect is often associated with the downregulation of cyclins, such as Cyclin D3.[11][15] The inhibition of both NF-κB signaling and glutamine metabolism can contribute to this cell cycle arrest.[2][3][4][15]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Assay Type | Concentration | Effect | Reference |
| HMC-1 | Proliferation Assay | Time- and dose-dependent | Suppresses cell proliferation | [11][12] |
| HMC-1 | Cell Cycle Analysis | 0.5 µM | Arrest at G0/G1 phase | [11] |
| HepG2 | NF-κB Activity Assay | 10 µg/ml | 98.5% inhibition of NF-κB activity | [11] |
| 3T3-L1 adipocytes | Western Blot | 1 µM | Restores phosphorylation of Akt | [11] |
| HUVEC | Migration Assay | 5-10 ng/ml | Dose-dependent reduction in migration | [16] |
| HUVEC | Tube Formation Assay | 10 ng/ml | Reduction in tube formation | [16] |
| Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis Assay | Dose-dependent | Induces apoptosis | [7][8] |
| A431 and A375 melanoma cells | Viability Assay | Varies | Inhibits cell growth | [10] |
Experimental Protocols
Protocol 1: Western Blot for IκBα Phosphorylation
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentrations for the indicated time. Stimulate with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes) before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-IκBα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize to total IκBα or a loading control like β-actin.
Protocol 2: Glutamine Uptake Assay
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Cell Seeding: Seed cells in a multi-well plate and allow them to attach.
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Treatment: Treat the cells with different concentrations of this compound for the desired duration.
-
Glutamine Uptake: Wash the cells with a buffer that does not contain glutamine. Add a buffer containing a known concentration of radiolabeled glutamine (e.g., ³H-glutamine) and incubate for a short period.
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Lysis and Scintillation Counting: Wash the cells to remove excess radiolabeled glutamine. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalization: Normalize the counts to the protein concentration of each sample.
Visualizations
References
- 1. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The novel NF-κB inhibitor this compound induces apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel NF-κB inhibitor this compound induces apoptosis in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. An IκB kinase 2 inhibitor this compound suppresses the survival of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel NF-kappaB inhibitor, this compound, suppresses neoplastic proliferation of human mast cells with constitutively activated c-kit receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IMD-0354 and STAT Signaling Pathways
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of IMD-0354, particularly in relation to STAT signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily recognized as a selective inhibitor of IκB kinase β (IKKβ).[1][2][3] This inhibition blocks the phosphorylation of IκBα, a key step in the canonical NF-κB signaling pathway.[1][2] By preventing IκBα degradation, this compound ultimately suppresses the translocation of the NF-κB p65 subunit to the nucleus and subsequent transcriptional activation of NF-κB target genes.[3]
Q2: Does this compound directly inhibit STAT3 signaling?
A2: Current evidence suggests that this compound does not directly or potently inhibit STAT3 signaling at typical working concentrations. One study indicated that this compound concentrations below 10 μM have no significant effect on STAT3 or STAT6 signaling.[1] However, very slight suppression of STAT1 and STAT5 phosphorylation has been observed at high concentrations in certain cell lines.[1] Therefore, any observed effects on STAT3 are likely to be indirect or context-dependent.
Q3: Are there any known off-target or alternative mechanisms of action for this compound?
A3: Yes, recent studies have revealed alternative mechanisms of action for this compound. Some research suggests it may function as an "indirect inhibitor of NF-κB" rather than through direct IKKβ inhibition.[4] Furthermore, this compound has been identified as an inhibitor of the glutamine carrier protein SLC1A5, leading to the attenuation of mTOR signaling.[5][6] This can result in downstream effects on cell proliferation, autophagy, and apoptosis, independent of its effects on the NF-κB pathway.[5][6]
Q4: What are the typical working concentrations for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell type and the specific pathway being investigated. For inhibition of NF-κB activity, concentrations in the range of 0.5 µM to 10 µM are commonly used.[1] For example, it has been shown to inhibit TNF-α induced NF-κB transcription activity with an IC50 of 1.2 µM.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No significant change in STAT3 phosphorylation (p-STAT3) after this compound treatment. | This compound is not a direct inhibitor of STAT3.[1] | - Confirm that your experimental hypothesis does not rely on direct STAT3 inhibition by this compound.- Investigate potential indirect effects or crosstalk between the NF-κB and STAT3 pathways in your model system.- Consider using a known direct STAT3 inhibitor as a positive control. |
| Unexpected changes in cell metabolism, proliferation, or autophagy. | This compound can inhibit the glutamine transporter SLC1A5 and subsequently attenuate mTOR signaling.[5][6] | - Measure glutamine uptake or assess mTOR pathway activation (e.g., by checking phosphorylation of p70S6K) to determine if this off-target effect is occurring.- Consider if the observed phenotype can be explained by metabolic changes rather than NF-κB inhibition. |
| Variability in the inhibition of NF-κB activation. | - Inconsistent drug concentration.- Cell confluency and passage number can affect signaling responses.- Degradation of this compound stock solution. | - Prepare fresh dilutions of this compound for each experiment from a properly stored stock.- Standardize cell seeding density and use cells within a consistent passage number range.- Ensure proper storage of this compound stock solutions as recommended by the manufacturer. |
| Cell toxicity observed at expected working concentrations. | Some cell lines may be more sensitive to this compound. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your specific cell line.- Reduce the treatment duration or lower the concentration of this compound. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 for IKKβ | 250 nM | Enzyme Assay | |
| IC50 for TNF-α induced NF-κB transcription | 1.2 µM | HepG2 cells | [2][7] |
| Concentration for NF-κB inhibition | ~1 µM | HMC-1 cells | [1] |
| Effect on STAT3/STAT6 | No influence (< 10 µM) | HMC-1 cells | [1] |
| Effect on STAT1/STAT5 | Slight suppression (high conc.) | HMC-1 cells | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the NF-κB pathway.
Caption: Canonical JAK/STAT signaling pathway.
Caption: Workflow for Western blot analysis of STAT phosphorylation.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
This protocol is designed to assess the effect of this compound on cytokine-induced STAT3 phosphorylation.
-
Cell Seeding: Plate cells (e.g., HepG2, A549) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight in appropriate growth medium.
-
Serum Starvation (Optional): To reduce basal signaling, you may replace the growth medium with serum-free or low-serum medium for 4-16 hours prior to treatment.
-
This compound Pre-treatment: Pre-treat cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: Stimulate the cells with a cytokine known to activate STAT3 (e.g., 10-50 ng/mL of IL-6) for a predetermined optimal time (typically 15-30 minutes).[8]
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 (as a loading control) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal.
-
References
- 1. IMD 0354 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IKKβ Inhibitor this compound Attenuates Radiation Damage in Whole-body X-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CRITICAL ROLE OF STAT3 IN IL-6-MEDIATED DRUG RESISTANCE IN HUMAN NEUROBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
How to control for IMD-0354's effects on glutamine metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IMD-0354. The content focuses on experimental strategies to verify that the observed effects of this compound are a direct consequence of its impact on glutamine metabolism.
Frequently Asked Questions (FAQs)
Q1: I thought this compound was an IKKβ inhibitor. Why is the focus on glutamine metabolism?
A1: While initially investigated as an IKKβ inhibitor, recent studies have compellingly identified this compound as a potent inhibitor of the glutamine transporter SLC1A5 (also known as ASCT2).[1][2][3] Its primary mechanism of action in many cancer cell lines is the prevention of SLC1A5 localization to the plasma membrane, which blocks cellular glutamine uptake.[1][4] Research has shown that the effects of this compound on glutamine uptake are independent of the NF-κB pathway in several cancer cell lines.[1][2][5] Therefore, when studying this compound, it is crucial to consider its direct and potent effects on glutamine metabolism.
Q2: What are the expected downstream cellular effects of inhibiting glutamine uptake with this compound?
A2: By blocking glutamine uptake, this compound can induce a range of cellular responses due to the critical role of glutamine in various metabolic and signaling pathways.[3][6] Commonly observed effects include:
-
Induction of cell cycle arrest, autophagy, and apoptosis[1][7]
-
Activation of the unfolded protein response (UPR) and DNA damage pathways[1]
-
A compensatory increase in glucose metabolism and lactate production[3][5]
Q3: How can I confirm that the phenotype I observe with this compound treatment is specifically due to glutamine deprivation?
A3: The most effective way to demonstrate specificity is through "rescue" experiments. This involves supplementing the cell culture media with key downstream metabolites of glutamine to see if they can reverse the effects of this compound. A successful rescue would strongly indicate that the observed phenotype is a direct result of targeting glutamine metabolism.
Q4: What metabolites can be used in a rescue experiment?
A4: The choice of metabolite depends on the specific downstream pathway you are investigating. Glutamine is a precursor for several critical cellular components.[8] Key rescue agents include:
-
α-Ketoglutarate (α-KG): A cell-permeable form, such as dimethyl α-ketoglutarate (DMG), can be used to replenish the TCA cycle.
-
Aspartate and Asparagine: These non-essential amino acids are synthesized from glutamine-derived carbons and are crucial for nucleotide synthesis and protein production.[8][9]
-
Nucleosides: A mixture of purine and pyrimidine nucleosides can be used to bypass the need for de novo nucleotide synthesis, which is heavily dependent on glutamine.[8]
Q5: Should I use standard L-glutamine for rescue experiments?
A5: No, supplementing with L-glutamine itself is not a valid rescue strategy in this context. Since this compound blocks the primary transporter for glutamine uptake (SLC1A5), adding more extracellular glutamine will not effectively bypass this inhibition. The goal is to provide metabolites that are downstream of glutamine uptake and metabolism.
Signaling and Experimental Workflow Diagrams
Caption: this compound inhibits SLC1A5, blocking glutamine uptake and downstream pathways.
Caption: Experimental workflow for a metabolic rescue experiment with this compound.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No effect observed with this compound treatment. | 1. Cell line is not dependent on glutamine or uses alternative transporters. 2. This compound concentration is too low. 3. Drug is inactive. | 1. Confirm SLC1A5 expression in your cell line. Test cell sensitivity to glutamine withdrawal. 2. Perform a dose-response curve (e.g., 0.1 µM to 10 µM). 3. Verify the activity of your this compound stock. |
| Rescue agent is toxic to the cells. | 1. Concentration of the rescue agent is too high. 2. The metabolite itself has off-target effects at high concentrations. | 1. Perform a dose-response curve for the rescue agent alone to determine the optimal non-toxic concentration. 2. Test alternative, related metabolites. |
| Rescue experiment does not reverse the this compound phenotype. | 1. The observed phenotype is not solely due to the inhibition of the specific metabolic pathway being rescued. 2. The rescue agent is not being taken up or utilized by the cells. 3. This compound has other, non-glutamine related off-target effects in your specific cell line. | 1. Try a combination of rescue agents (e.g., DMG + Nucleosides). 2. Confirm uptake and metabolic incorporation using isotope tracing (e.g., ¹³C-labeled metabolites). 3. This may indicate a novel mechanism in your model. Consider RNA-seq or proteomic analyses to identify affected pathways. |
| Variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Degradation of unstable rescue agents (e.g., glutamine itself, though not for rescue). 3. Differences in incubation time. | 1. Ensure precise and consistent cell counts for seeding. 2. Use stabilized forms of supplements where available (e.g., GlutaMAX™ instead of L-glutamine for general culture).[10] Prepare rescue agents fresh. 3. Standardize all incubation periods strictly. |
Data Presentation: Rescue Experiment Guide
The following table provides suggested starting concentrations for rescue agents. These should be optimized for your specific cell line.
| Rescue Agent | Suggested Starting Concentration | Metabolic Pathway Rescued | Reference |
| Dimethyl α-ketoglutarate (DMG) | 1 - 5 mM | TCA Cycle Anaplerosis | [11] |
| Sodium L-Aspartate | 5 - 20 mM | Amino Acid & Nucleotide Synthesis | [8][9] |
| L-Asparagine | 0.1 - 1 mM | Amino Acid & Nucleotide Synthesis | [9] |
| Nucleoside Mix (A, G, C, U, T) | 50 - 100 µM each | De Novo Nucleotide Synthesis | [8] |
Experimental Protocols
Protocol 1: Glutamine Metabolism Rescue Assay
This protocol is designed to determine if a downstream metabolite of glutamine can rescue the anti-proliferative effects of this compound.
Materials:
-
Cells of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Rescue agent (e.g., Dimethyl α-ketoglutarate, Sodium L-Aspartate)
-
96-well clear or white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.
-
Preparation of Treatment Media: Prepare fresh treatment media containing:
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound at a predetermined effective concentration (e.g., 2x the IC50 value).
-
Rescue agent at its optimal, non-toxic concentration.
-
This compound + Rescue agent.
-
-
Treatment: Remove the overnight culture medium and gently wash cells once with PBS. Add 100 µL of the appropriate treatment medium to each well.
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doublings (typically 48-72 hours).
-
Viability Assessment: At the end of the incubation period, measure cell viability according to the manufacturer's protocol for your chosen reagent.
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells. A successful rescue is indicated if the viability of the "this compound + Rescue Agent" group is significantly higher than the "this compound" group and closer to the vehicle control.
Protocol 2: ³H-Glutamine Uptake Assay
This protocol directly measures the effect of this compound on the rate of glutamine uptake.
Materials:
-
Cells of interest cultured in 24-well plates
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
³H-L-Glutamine (radiolabeled glutamine)
-
Unlabeled L-Glutamine
-
Ice-cold PBS
-
0.1 M NaOH
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to ~80-90% confluency.
-
Pre-treatment: Treat cells with varying concentrations of this compound or vehicle for 1 hour at 37°C.[1][2]
-
Uptake Initiation: Wash cells twice with KRH buffer. Add 200 µL of KRH buffer containing ³H-L-Glutamine (e.g., 1 µCi/mL) and a low concentration of unlabeled L-glutamine (e.g., 100 µM).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The time should be within the linear range of uptake for your cell line.
-
Uptake Termination: Rapidly wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Use a parallel plate or a portion of the lysate to perform a protein assay (e.g., BCA) to normalize the counts per minute (CPM) to the amount of protein per well.
-
Data Analysis: Plot the normalized CPM against the concentration of this compound to determine its inhibitory effect on glutamine uptake.
Caption: Logical framework for interpreting metabolic rescue experiment results.
References
- 1. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Overview of Glutamine Dependency and Metabolic Rescue Protocols | Springer Nature Experiments [experiments.springernature.com]
- 7. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From Krebs to Clinic: Glutamine Metabolism to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Starve Cancer Cells of Glutamine: Break the Spell or Make a Hungry Monster? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Overcoming IMD-0354 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to IMD-0354 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound has been reported to have a dual mechanism of action. It was initially identified as a selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway.[1][2][3] More recently, this compound has been characterized as a potent inhibitor of the glutamine transporter SLC1A5 (also known as ASCT2), which is crucial for the metabolic reprogramming of many cancer cells.[4][5][6] The predominant mechanism may vary depending on the cancer cell type and its specific molecular dependencies.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Resistance to this compound can arise through several mechanisms, depending on its primary target in your cell line.
-
If this compound is acting as an SLC1A5 inhibitor:
-
Upregulation of alternative glutamine transporters: Cancer cells may compensate for the inhibition of SLC1A5 by increasing the expression of other glutamine transporters, such as SLC1A5v, SLC38A1, or SLC38A2 (SNAT2).[5][7]
-
Metabolic reprogramming: Cells might adapt to glutamine restriction by enhancing other metabolic pathways, such as glycolysis, to meet their energy and biosynthetic demands.[4][8]
-
-
If this compound is acting as an IKKβ inhibitor:
-
Activation of alternative survival pathways: Cancer cells can develop resistance by activating other pro-survival signaling pathways that are independent of NF-κB.
-
Mutations in the NF-κB pathway: Although less common for kinase inhibitors, mutations in downstream components of the NF-κB pathway could potentially confer resistance.
-
-
General mechanisms of drug resistance:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or ABCG2, can lead to increased pumping of this compound out of the cell, reducing its intracellular concentration.[7][9] This is a common mechanism of multidrug resistance (MDR).
-
Target alteration: While not yet reported for this compound, mutations in the drug-binding sites of IKKβ or SLC1A5 could theoretically reduce the efficacy of the inhibitor.
-
Q3: How can I confirm the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism, a series of experiments can be performed:
-
Assess the expression of other amino acid transporters: Use qPCR or Western blotting to check for the upregulation of transporters like SLC38A2 (SNAT2) and SLC7A5 (LAT1).
-
Metabolic profiling: Analyze the metabolic state of your resistant cells to identify any shifts, for example, from glutamine dependence to increased glycolysis.
-
Evaluate NF-κB pathway activation: Use Western blotting to assess the phosphorylation status of key NF-κB pathway proteins (e.g., IκBα, p65) in the presence and absence of this compound in both sensitive and resistant cells.
-
Measure drug accumulation: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to compare the intracellular concentration of this compound in sensitive and resistant cells.
-
Sequence the target genes: Sequence the coding regions of IKBKB (IKKβ) and SLC1A5 in resistant cells to identify any potential mutations.
Troubleshooting Guides
Issue 1: Decreased Cell Death or Growth Inhibition with this compound Treatment
If you observe that your cancer cell line is no longer responding to this compound at previously effective concentrations, consider the following troubleshooting steps and potential solutions.
| Potential Cause & Troubleshooting Step | Recommended Action & Rationale |
| Development of Acquired Resistance | Confirm resistance by comparing the IC50 value of this compound in your current cell line to the parental, sensitive cell line using a cell viability assay (e.g., MTT assay). A significant increase in IC50 indicates acquired resistance. |
| Suboptimal Drug Concentration or Activity | Verify the concentration and integrity of your this compound stock solution. Perform a dose-response experiment to determine the current IC50. |
| Cell Line Contamination or Genetic Drift | Authenticate your cell line using short tandem repeat (STR) profiling to ensure it has not been contaminated or undergone significant genetic changes. |
Strategies to Overcome this compound Resistance
The primary strategy to overcome resistance to this compound is through combination therapy. The choice of the combination agent will depend on the likely mechanism of resistance.
1. Targeting Glutamine Metabolism
If resistance is mediated by metabolic reprogramming or upregulation of other glutamine transporters, a combination approach targeting downstream metabolic pathways can be effective.
-
Combination with a Glutaminase (GLS1) Inhibitor (e.g., CB-839):
-
Rationale: Even if cancer cells find alternative ways to import glutamine, they still rely on the enzyme glutaminase to convert glutamine to glutamate for entry into the TCA cycle. Combining this compound with a GLS1 inhibitor creates a dual blockade of the glutamine metabolism pathway.[4][6][8][10]
-
Experimental Approach: Treat cells with a matrix of concentrations of this compound and the GLS1 inhibitor to assess for synergistic effects on cell viability. The Chou-Talalay method can be used to calculate a Combination Index (CI), where CI < 1 indicates synergy.[4][9][11]
-
-
Combination with a Lactate Dehydrogenase A (LDHA) Inhibitor:
-
Rationale: Cancer cells that become resistant to glutamine inhibition may upregulate glycolysis, leading to increased lactate production. An LDHA inhibitor can block this compensatory metabolic pathway.[4][8]
-
Experimental Approach: Similar to the GLS1 inhibitor combination, use a dose-matrix approach and synergy analysis to evaluate the efficacy of the combination.
-
Quantitative Data for Combination Therapies
| Combination | Cell Line | Effect | Reference |
| This compound + GLS1 Inhibitor | Melanoma | Enhanced cell death | [4][6][8][10] |
| This compound + LDHA Inhibitor | Melanoma | Enhanced cell death | [4][8] |
2. Targeting Cancer Stem Cells (CSCs) and Multidrug Resistance (MDR)
This compound has been shown to target cancer stem cells, which are often responsible for tumor recurrence and multidrug resistance.[7][9]
-
Combination with Chemotherapeutic Agents (e.g., Doxorubicin):
-
Rationale: this compound can sensitize cancer stem cells to conventional chemotherapy by inhibiting their drug efflux capabilities and promoting apoptosis. This combination can help to eliminate both the bulk tumor population and the resistant CSCs.[9]
-
Experimental Approach: Assess the effect of the combination on the "side population" (a characteristic of CSCs) using a Hoechst 33342 dye exclusion assay.[1] Also, evaluate the impact on 3D spheroid formation, which is a measure of tumorigenicity in vitro.
-
Experimental Protocols
Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks, plates, and other standard equipment
-
MTT reagent
-
DMSO
Procedure:
-
Determine the initial IC50: Perform an MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor cell viability: Initially, a significant proportion of cells will die. Allow the surviving cells to proliferate until they reach 70-80% confluency.
-
Gradual dose escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Repeat dose escalation: Continue this process of gradually increasing the this compound concentration as the cells adapt and resume proliferation.
-
Characterize the resistant line: After several months of continuous culture and dose escalation, the resulting cell line should exhibit a significantly higher IC50 for this compound compared to the parental line. Confirm the level of resistance using an MTT assay.
MTT Assay for Cell Viability
This assay is used to assess cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cells (sensitive and resistant lines)
-
96-well plates
-
This compound and any combination drugs
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug treatment: Treat the cells with a serial dilution of this compound (and/or the combination drug) for 48-72 hours.
-
Add MTT reagent: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize formazan crystals: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot for NF-κB Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the NF-κB pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein electrophoresis and blotting equipment
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein extraction: Lyse cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
References
- 1. creighton.edu [creighton.edu]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcm.edu [bcm.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation [en.bio-protocol.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating IMD-0354's Inhibition of NF-κB Activity by Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IMD-0354's performance in inhibiting NF-κB activity, supported by experimental data and detailed protocols for validation by Western blot.
This compound is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.[1][2] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action effectively blocks the nuclear translocation of NF-κB, primarily the p65/RelA subunit, thereby downregulating the transcription of NF-κB target genes involved in inflammation, cell proliferation, and angiogenesis.[1][3] Western blot analysis is a crucial technique to validate the inhibitory effect of this compound on this pathway by directly measuring the levels of key phosphorylated proteins.
Comparative Performance of NF-κB Inhibitors
The efficacy of this compound can be compared to other known NF-κB inhibitors. While direct side-by-side Western blot quantification in a single study is often limited, the available data on their IC50 values and observed effects provide a basis for comparison.
| Inhibitor | Target | IC50 | Key Observations from Inhibition Studies |
| This compound | IKKβ | ~250 nM (IKKβ enzymatic assay)[4], 1.2 µM (TNF-α induced NF-κB transcription)[2] | Effectively blocks IκBα phosphorylation and NF-κB p65 nuclear translocation.[1] It has been shown to suppress the expression of NF-κB and its translocation to the nucleus in various cell lines.[1] |
| BAY 11-7082 | IKK (irreversible) | 5-10 µM (TNF-α-induced surface expression of adhesion molecules)[5] | Irreversibly inhibits cytokine-induced IκBα phosphorylation.[5] It has been noted that its effects might be independent of NF-κB inhibition in some contexts, as it can directly inhibit the NLRP3 inflammasome.[6][7] |
| SC-514 | IKKβ (ATP-competitive) | <5 µM (RANKL-induced osteoclastogenesis)[8] | A selective and reversible ATP-competitive inhibitor of IKKβ.[9] It has been shown to delay the degradation of IκBα and inhibit the nuclear translocation of p65.[8] |
Visualizing the Mechanism of Action
The following diagrams illustrate the NF-κB signaling pathway, the point of inhibition by this compound, and the experimental workflow for its validation.
Experimental Protocol: Western Blot for NF-κB Inhibition
This protocol outlines the key steps to validate the inhibitory effect of this compound on the NF-κB pathway.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HUVEC, or other relevant cell lines) at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the NF-κB pathway by adding an agonist such as TNF-α (e.g., 20 ng/mL) for a predetermined time (e.g., 15-30 minutes). An unstimulated control group should also be included.
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. This ensures equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Key primary antibodies include:
-
Phospho-IκBα (Ser32/36)
-
Total IκBα
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated proteins to their respective total protein levels and the loading control.
Expected Outcome: A successful experiment will demonstrate a dose-dependent decrease in the levels of phosphorylated IκBα and phosphorylated p65 in cells pre-treated with this compound compared to the TNF-α stimulated control. The total protein levels of IκBα, p65, and the loading control should remain relatively constant across all lanes. This would provide strong evidence for the inhibitory activity of this compound on the NF-κB signaling pathway.
References
- 1. IMD 0354 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 6. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of IMD-0354 and Other IKKβ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the IκB kinase β (IKKβ) inhibitor IMD-0354 with other commonly used IKKβ inhibitors: SC-514, TPCA-1, and BAY 11-7082. The information presented herein is collated from various scientific publications and resources to aid researchers in selecting the appropriate tool compound for their studies of the NF-κB signaling pathway.
Introduction to IKKβ and the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, immune regulation, and cell survival. The IκB kinase (IKK) complex, composed of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a central regulator of the canonical NF-κB pathway. Upon stimulation by various stimuli, such as cytokines or pathogens, the IKK complex is activated, leading to the phosphorylation of IκBα by IKKβ. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory and other target genes. Given its critical role, IKKβ has been a major target for the development of anti-inflammatory therapeutics.
Mechanism of Action of IKKβ Inhibitors
This compound, SC-514, TPCA-1, and BAY 11-7082 have all been widely described as inhibitors of IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα and blocking NF-κB activation.[1] However, it is crucial to note that the specificity and direct modes of action of these compounds have been subject to further investigation and, in some cases, revision.
A significant recent finding has brought the direct IKKβ inhibitory activity of This compound into question. Some studies suggest that this compound may inhibit the NF-κB pathway indirectly, as it has been shown to have no direct activity against IKKβ or IKKα in certain ATP-based kinase assays.[2]
SC-514 is described as a selective, ATP-competitive, and reversible inhibitor of IKKβ.[3]
TPCA-1 is a potent and selective inhibitor of IKKβ, also acting in an ATP-competitive manner.[2] However, it has been shown to have off-target effects, notably the inhibition of STAT3 signaling.[2]
BAY 11-7082 was initially characterized as an irreversible inhibitor of IκBα phosphorylation. However, subsequent studies have indicated that it may not directly inhibit IKKβ but rather upstream components of the NF-κB signaling pathway.[4] It is also known to have broad-spectrum activity, affecting other kinases and the NLRP3 inflammasome.[5][6]
Comparative Efficacy: In Vitro Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for each compound against IKKβ. It is important to note that these values are compiled from various sources and experimental conditions (e.g., cell-free vs. cell-based assays, different ATP concentrations), which can significantly influence the apparent potency. Therefore, direct comparison of these values should be approached with caution.
| Inhibitor | Reported IC50 for IKKβ | Assay Type | Reference(s) |
| This compound | ~250 nM | Cell-permeable IKKβ inhibition | |
| 1.2 µM | TNF-α induced NF-κB transcription | [7] | |
| ~1 µM | Not specified | [2] | |
| SC-514 | 3-12 µM | IKK-2 inhibition | [8] |
| <5 µM | RANKL-induced osteoclastogenesis | [9] | |
| TPCA-1 | 17.9 nM | IKK-2 inhibition (cell-free) | [8] |
| ~18 nM | IKKβ inhibition | [2] | |
| BAY 11-7082 | ~10 µM | Cytokine-induced IκB-α phosphorylation | [8] |
In Vivo Experimental Data
These inhibitors have been evaluated in various animal models of inflammatory diseases. The following provides a brief overview of some of the reported in vivo effects.
-
This compound : Has been shown to suppress inflammation in animal models of arthritis and asthma.[10][11] It has also been investigated for its potential in treating certain cancers.[12]
-
SC-514 : Demonstrates efficacy in an acute rat model of inflammation, reducing LPS-induced TNFα production.[3] It has also been shown to be effective in a xenograft mouse model of melanoma when used in combination with other agents.[3]
-
TPCA-1 : Has been shown to reduce the severity of collagen-induced arthritis in mice by decreasing pro-inflammatory cytokines and antigen-induced T cell proliferation.[13] It has also been investigated in models of chronic periodontitis and post-traumatic osteoarthritis.[14][15]
-
BAY 11-7082 : Has demonstrated anti-inflammatory effects in a mouse model of psoriasis-like dermatitis by inhibiting both the NF-κB and NLRP3 inflammasome pathways.[16][17]
Experimental Protocols
In Vitro IKKβ Kinase Inhibition Assay (Luminescent)
This protocol is based on commercially available kits that measure the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., IKKtide peptide)
-
ATP
-
Kinase assay buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 0.01% Brij-35)
-
Test inhibitors (this compound, SC-514, TPCA-1, BAY 11-7082) dissolved in a suitable solvent (e.g., DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well microplates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare Reagents: Thaw all reagents and prepare serial dilutions of the test inhibitors in the kinase assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).
-
Enzyme Reaction:
-
Add 2.5 µL of the test inhibitor or vehicle control to the wells of the 384-well plate.
-
Add 5 µL of a mixture containing the IKKβ enzyme and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus in the presence or absence of an inhibitor.
Materials:
-
A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP), such as HEK293 or HeLa cells.
-
Cell culture medium and supplements.
-
Stimulating agent (e.g., TNF-α or IL-1β).
-
Test inhibitors.
-
Luciferase assay reagent (if using a luciferase reporter).
-
Plate reader capable of measuring luminescence or fluorescence.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulation: Add the stimulating agent (e.g., TNF-α at 10 ng/mL) to the wells and incubate for a further period (e.g., 6-24 hours).
-
Reporter Gene Measurement:
-
For luciferase reporters, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence.
-
For GFP reporters, measure the fluorescence intensity directly in the plate reader.
-
-
Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the inhibitors. Calculate the percentage of inhibition of NF-κB activity for each inhibitor concentration and determine the IC50 value.
Visualizations
Caption: Canonical NF-κB signaling pathway.
Caption: In vitro IKKβ kinase inhibition assay workflow.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]
- 11. IMD 0354 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. portlandpress.com [portlandpress.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of IMD-0354 and TPCA-1 in the Inhibition of the NF-κB Pathway
For researchers, scientists, and drug development professionals, the nuclear factor-kappa B (NF-κB) signaling pathway represents a critical target for therapeutic intervention in a host of inflammatory diseases and cancers. Two prominent small molecule inhibitors, IMD-0354 and TPCA-1, have been widely utilized in preclinical research to probe the intricacies of this pathway. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
Mechanism of Action: A Tale of Two Targets
Both this compound and TPCA-1 are recognized for their ability to suppress the NF-κB pathway, albeit through potentially different primary mechanisms. The canonical NF-κB pathway is a tightly regulated cascade culminating in the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for degradation, releasing the NF-κB dimers (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory and survival genes.
TPCA-1 is a potent and selective, ATP-competitive inhibitor of IKKβ (also known as IKK2), a key catalytic subunit of the IKK complex.[1][2] By directly binding to IKKβ, TPCA-1 effectively blocks the phosphorylation of IκBα, thereby preventing NF-κB activation. However, it is important to note that TPCA-1 has demonstrated off-target activity, notably inhibiting STAT3 and JAK1 signaling pathways, which should be considered when interpreting experimental results.[1][2]
This compound , on the other hand, presents a more complex picture. While initially and widely reported as a selective IKKβ inhibitor that blocks IκBα phosphorylation,[3][4][5][6][7] a significant study has challenged this notion. This research suggests that the primary target of this compound is the glutamine transporter SLC1A5 (ASCT2).[8][9] By inhibiting SLC1A5, this compound is proposed to indirectly affect signaling pathways such as mTOR, which can crosstalk with the NF-κB pathway. The study reported that in their hands, this compound did not directly inhibit IKKβ activity.[8] This dual-mechanism controversy surrounding this compound is a critical consideration for researchers.
Potency and Selectivity: A Quantitative Look
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. The following tables summarize the reported IC50 values for this compound and TPCA-1 against their primary and off-target kinases. It is crucial to note that these values can vary depending on the specific assay conditions.
Table 1: Quantitative Data for this compound
| Target | IC50 | Assay Type | Reference |
| NF-κB transcription activity (TNF-α induced) | 1.2 µM | Cell-based | [3] |
| IKKβ | Not specified, but described as a selective inhibitor | Not specified | [4][6] |
| P2X1 Receptor | 19 nM | Not specified | |
| P2X4 Receptor | 156 nM | Not specified | |
| P2X7 Receptor | 175 nM | Not specified | |
| Aquaporin 4 (rat) | 210 nM | Not specified | |
| Aquaporin 4 (mouse) | 390 nM | Not specified | |
| Aquaporin 4 (human) | 420 nM | Not specified |
Table 2: Quantitative Data for TPCA-1
| Target | IC50 | Assay Type | Reference |
| IKKβ (IKK-2) | 17.9 nM | Cell-free | [1] |
| IKKα (IKK-1) | 400 nM | Cell-free | [1] |
| JNK3 | 3.6 µM | Cell-free | [1] |
| TNF-α production (LPS-induced in human monocytes) | 170 nM | Cell-based | [1] |
| IL-6 production (LPS-induced in human monocytes) | 290 nM | Cell-based | [1] |
| IL-8 production (LPS-induced in human monocytes) | 320 nM | Cell-based | [1] |
In Vitro and In Vivo Efficacy
Both compounds have demonstrated efficacy in a range of in vitro and in vivo models of inflammation and cancer.
This compound has been shown to suppress the proliferation of various cancer cell lines and reduce tumor growth in animal models.[3] It has also exhibited anti-inflammatory effects in models of corneal inflammation and angiogenesis.[6]
TPCA-1 has been shown to reduce the severity of collagen-induced arthritis in mice by decreasing the production of pro-inflammatory cytokines.[1] It also inhibits the proliferation of glioma cells and enhances apoptosis in non-small cell lung cancer cells.[1][2]
Clinical Development Status
As of late 2025, information from Patsnap Synapse indicates that This compound has reached Phase 1 clinical trials for atopic dermatitis, ovarian cancer, and myocardial ischemia.[10] The current status of these trials is not publicly available. There is no readily available information to suggest that TPCA-1 has entered clinical trials.
Experimental Protocols
Accurate and reproducible experimental design is paramount in drug discovery research. Below are detailed methodologies for key experiments used to characterize NF-κB inhibitors.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HeLa) in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound or TPCA-1 for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), for a defined period (e.g., 6 hours).
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition for each inhibitor concentration relative to the stimulated control.
-
Western Blot for IκBα Phosphorylation and Degradation
This assay directly assesses the upstream event in NF-κB activation.
Methodology:
-
Cell Culture, Treatment, and Stimulation:
-
Culture cells to an appropriate confluency.
-
Pre-treat the cells with this compound or TPCA-1.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short duration (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-IκBα levels to total IκBα or the loading control.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Methodology:
-
Nuclear Extract Preparation:
-
Treat cells with the inhibitors and/or stimuli as described above.
-
Isolate the nuclear proteins using a nuclear extraction kit or a hypotonic buffer lysis method.
-
-
Probe Labeling:
-
Synthesize and label a double-stranded oligonucleotide probe containing a consensus NF-κB binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture to confirm the identity of the protein-DNA complex.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
If using a radioactive probe, dry the gel and expose it to an X-ray film or a phosphorimager screen.
-
If using a biotinylated probe, transfer the gel to a nylon membrane and detect the probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. TPCA-1 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IMD 0354 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel NF-κB inhibitor this compound induces apoptosis in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Head-to-Head Battle in Anti-Proliferative Effects: IMD-0354 vs. STI-571
In the landscape of targeted cancer therapy, two molecules, IMD-0354 and STI-571 (Imatinib), have emerged as potent inhibitors of cellular proliferation, albeit through distinct mechanisms of action. This guide provides a comprehensive comparison of their anti-proliferative effects, supported by experimental data, detailed protocols, and visual representations of their signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
At a Glance: Key Differences
| Feature | This compound | STI-571 (Imatinib) |
| Primary Target | IκB kinase β (IKKβ) | Bcr-Abl, c-kit, PDGFR |
| Mechanism of Action | Inhibits the NF-κB signaling pathway | Inhibits tyrosine kinase activity |
| Reported Potency | More potent at lower concentrations in HMC-1 cells[1] | Effective in the treatment of CML |
Quantitative Comparison of Anti-Proliferative Effects
The following table summarizes the available quantitative data on the anti-proliferative and inhibitory activities of this compound and STI-571. Direct comparison is highlighted by studies that have evaluated both compounds in the same cell line.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | HMC-1 (Human Mast Cell Leukemia) | Proliferation Assay | More potent than STI-571 at lower concentrations | [1] |
| MDA-MB-231 (Human Breast Cancer) | Antiproliferative Assay | 0.85 µM | [1] | |
| - | TNF-α induced NF-κB transcription | 1.2 µM | [1] | |
| STI-571 | HMC-1 (Human Mast Cell Leukemia) | Proliferation Assay | Less potent than this compound at lower concentrations | [1] |
| - | v-Abl Kinase Assay | 0.6 µM | [2] | |
| M-07e (Human Myeloid Leukemia) | c-Kit Kinase Assay | ~0.1 µM | [2][3] | |
| - | PDGFR Kinase Assay | 0.1 µM | [2] |
Signaling Pathways and Mechanisms of Action
This compound and STI-571 exert their anti-proliferative effects by targeting distinct signaling cascades critical for cell growth and survival.
This compound: Targeting the NF-κB Pathway
This compound is a selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.[1][4] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-proliferative and anti-apoptotic genes.[5]
References
- 1. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
Orthogonal validation of IMD-0354's effects on gene expression
An Objective Guide to the Orthogonal Validation of IMD-0354's Effects on Gene Expression
For researchers, scientists, and drug development professionals, rigorously validating the effects of a small molecule inhibitor is paramount. This guide provides a comparative framework for the orthogonal validation of this compound, a selective IκB kinase β (IKKβ) inhibitor, focusing on its impact on gene expression. By employing multiple, independent experimental approaches, researchers can confidently ascertain the on-target effects of this compound and distinguish them from potential off-target activities.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of IKKβ, a key kinase in the canonical Nuclear Factor-κB (NF-κB) signaling pathway.[1][2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α), the IKK complex (composed of IKKα, IKKβ, and the regulatory subunit NEMO) is activated.[2][4] IKKβ then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[4] This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus, bind to DNA, and activate the transcription of a wide array of pro-inflammatory and survival-related genes.[4][5]
This compound exerts its effect by directly inhibiting the kinase activity of IKKβ.[5][6] This prevents the phosphorylation of IκBα, which remains bound to NF-κB, thereby sequestering the transcription factor in the cytoplasm and blocking the expression of its target genes.[5][7]
Orthogonal Validation Workflow
To validate that the observed changes in gene expression are a direct result of this compound's inhibition of the NF-κB pathway, a multi-step, orthogonal approach is necessary. This involves confirming the drug's effect at different stages of the signaling cascade.
Comparison with Alternative IKKβ Inhibitors
This compound is one of several compounds developed to target the IKKβ kinase. A comparison with alternatives helps in selecting the appropriate tool compound and understanding the landscape of NF-κB pathway inhibitors.
| Inhibitor | Mechanism of Action | Selectivity | Reported IC50 | Key Characteristics |
| This compound | ATP-competitive IKKβ inhibitor.[5] | Selective for IKKβ.[1] | ~250 nM (in vitro kinase assay); 1.2 µM (TNF-α induced NF-κB activity).[1] | Cell-permeable, demonstrates in vivo efficacy, reduces inflammatory cytokine production.[5] Also reported to inhibit glutamine transporter SLC1A5.[8][9] |
| TCPA-1 | IKKβ inhibitor.[10] | Selective for IKKβ. | 17.9 nM (IKKβ) | An effective tool for reducing NF-κB activity in reporter assays.[10] |
| BMS-345541 | Allosteric inhibitor of IKKs.[3] | Moderately selective for IKKβ over IKKα (13-fold).[3] | 0.3 µM (IKKβ) | Binds to an allosteric site, offering a different inhibition modality compared to ATP-competitive inhibitors.[3] |
| Celastrol | Natural product inhibitor of IKK-NF-κB signaling.[11] | Broad | ~2.5 µM | Potent anti-inflammatory properties, but potential toxicity is a concern.[11] |
| Aspirin | NSAID, proposed to be an ATP-competitive inhibitor of IKKβ at high concentrations.[3][12] | Non-selective | ~80 µM (in vitro IKKβ)[3] | Primary mechanism involves COX inhibition; IKKβ inhibition is a secondary effect at higher doses.[3] |
Experimental Data and Protocols
Quantitative data from various studies demonstrate the efficacy of this compound in suppressing the NF-κB pathway and its downstream effects.
Summary of this compound In Vitro and In Vivo Effects
| Model System | Treatment | Observed Effect | Quantitative Data | Reference |
| HMC-1 mast cells | This compound (< 5 µM) | Inhibition of NF-κB expression and nuclear translocation. | Dose-dependent suppression of cell proliferation. | [5] |
| HepG2 cells | This compound (10 µg/ml) | Inhibition of NF-κB activity. | 98.5% inhibition. | [5] |
| Cultured cardiomyocytes | This compound (1 µM) | Reduction of TNF-α-induced cytokine production. | Significant reduction in IL-1β and MCP-1. | [5] |
| Rat Corneal Suture Model | This compound (30 mg/kg) | Reduced inflammatory cell infiltration. | Significant reduction at 5h, 48h, and 96h post-suture. | [7] |
| OVA-sensitized mice | This compound (20 mg/kg) | Reduced Th2 cytokines in airways. | Significant decrease in IL-5 and IL-13. | [5] |
| MDA-MB-231 tumor xenograft | This compound (5 mg/kg/day) | Suppression of tumor expansion. | Significant restraint of tumor progression. | [1][2] |
Experimental Protocols
Below are standardized protocols for key experiments used in the orthogonal validation of this compound.
1. Western Blot for Phospho-IκBα (Biochemical Validation)
This assay directly measures the phosphorylation of IκBα, the key event inhibited by this compound.
-
Cell Culture and Treatment: Plate cells (e.g., HUVECs, HeLa, or HepG2) and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound (e.g., 0.1-10 µM) for 1-2 hours.
-
Stimulation: Stimulate cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 15-30 minutes. Include an unstimulated control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-IκBα (Ser32/36) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total IκBα and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
2. Immunofluorescence for NF-κB p65 Nuclear Translocation (Biochemical Validation)
This method visualizes the cellular location of NF-κB, which should remain cytoplasmic in the presence of this compound.
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat with this compound and stimulate with TNF-α as described for the Western blot.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against NF-κB p65 for 1 hour. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI. Mount coverslips onto microscope slides.
-
Imaging: Visualize using a fluorescence or confocal microscope. In stimulated, untreated cells, p65 will appear in the nucleus. In this compound-treated cells, p65 should remain in the cytoplasm.[7]
3. RT-qPCR for Target Gene Expression (Gene Expression Validation)
This assay quantifies the mRNA levels of known NF-κB target genes (e.g., CCL2, CXCL5, TNF-α, IL-6) to confirm downstream inhibition.[7][13][14]
-
Cell Culture and Treatment: Treat cells with this compound and stimulate with TNF-α, typically for a longer duration (e.g., 2-6 hours) to allow for gene transcription.
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy) or TRIzol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for target genes (CCL2, IL-6, etc.) and a housekeeping gene (GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of target genes using the 2-ΔΔCT method, normalizing to the housekeeping gene and comparing treated samples to the stimulated, untreated control.[7]
4. NF-κB Luciferase Reporter Assay (Gene Expression Validation)
This is a highly sensitive method to quantify the transcriptional activity of NF-κB.
-
Transfection: Transfect cells (e.g., HEK293) with a plasmid containing a luciferase reporter gene driven by a promoter with multiple NF-κB binding sites. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with this compound followed by stimulation with TNF-α.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. The reduction in normalized luciferase activity indicates inhibition of the NF-κB pathway.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The novel NF-κB inhibitor this compound induces apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of IKKβ by celastrol and its analogues – an in silico and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. IKKβ Inhibitor this compound Attenuates Radiation Damage in Whole-body X-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Verification of IMD-0354's Mechanism: A Comparative Guide to Genetic Knockdowns
A critical evaluation of IMD-0354's activity in the context of direct IKKβ inhibition versus genetic approaches, providing researchers with a comprehensive guide to its use and interpretation of results.
This guide provides a detailed comparison of the small molecule this compound, widely cited as an IKKβ inhibitor, with the effects of genetic knockdown of IKKβ (e.g., via siRNA or shRNA). Recent evidence suggests a more complex mechanism of action for this compound than direct enzymatic inhibition of IKKβ, including significant off-target effects. This guide aims to equip researchers, scientists, and drug development professionals with the necessary data and protocols to critically evaluate the use of this compound as a specific tool for studying the NF-κB signaling pathway.
The Evolving Understanding of this compound's Mechanism of Action
This compound has been extensively used as a selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway. The presumed mechanism involves the blockade of IκBα phosphorylation, which prevents its degradation and the subsequent nuclear translocation of NF-κB. This, in turn, is expected to suppress the expression of NF-κB target genes involved in inflammation, cell survival, and proliferation.
However, a growing body of evidence challenges this direct inhibition model. Notably, at least one study has reported that this compound is inactive in human IKKβ enzyme assays, suggesting an indirect mechanism of NF-κB pathway modulation. Furthermore, significant off-target activities have been identified, including the inhibition of the glutamine transporter SLC1A5 and antagonism of P2X purinergic receptors. These findings necessitate a careful cross-verification of this compound's effects with more specific genetic approaches.
Comparative Data: this compound vs. IKKβ Genetic Knockdown
Direct comparative studies between this compound and IKKβ genetic knockdowns are limited but provide valuable insights. The following tables summarize key quantitative data from studies utilizing either this compound or IKKβ knockdown, with a direct comparison where available.
Table 1: Inhibition of NF-κB Activity
| Method | Target | Cell Line | Assay | Stimulus | Result | Citation |
| This compound | NF-κB Pathway | HMC-1 | NF-κB DNA Binding | Constitutive | Complete suppression | [1] |
| This compound | NF-κB Pathway | HepG2 | NF-κB Reporter | Constitutively active IKKβ | 98.5% inhibition at 10 µg/ml | [2] |
| This compound | NF-κB Pathway | SKBR3 Breast Cancer | NF-κB Reporter | TNF-α | Significant reduction in luciferase activity | [3] |
| IKKβ siRNA | IKKβ | SKBR3 Breast Cancer | NF-κB Reporter | TNF-α | Comparable reduction in luciferase activity to this compound | [3] |
| IKKβ Knockdown | IKKβ | HeLa | IκBα Phosphorylation | TNF-α | Impaired IκBα phosphorylation and degradation | [3] |
Table 2: Effects on Cell Viability and Proliferation
| Method | Target | Cell Line | Assay | Result | Citation |
| This compound | NF-κB Pathway | HMC-1 | Proliferation Assay | Time- and dose-dependent suppression | [2] |
| This compound | NF-κB Pathway | Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis Assay (Annexin V) | Mean 26% increase in apoptosis | [4] |
| IKKβ Knockout | IKKβ | Mouse Embryonic Fibroblasts (MEFs) | Apoptosis Assay | Enhanced apoptosis in response to TNF-α | [3] |
Table 3: Off-Target Activity of this compound
| Target | Assay | IC50 | Citation |
| P2X1 Receptor | Antagonist Activity | 19.2 nM | [5] |
| P2X4 Receptor | Antagonist Activity | 156 nM | [5] |
| P2X7 Receptor | Antagonist Activity | 175 nM | [5] |
| Glutamine Uptake (SLC1A5) | ³H-glutamine uptake | Potent inhibition (specific IC50 not provided) | [6] |
Table 4: Reported Potency of this compound on the NF-κB Pathway
| Assay | IC50 | Citation |
| TNF-α induced NF-κB transcription | 1.2 µM | [7] |
| NF-κB phosphorylation | ~250 nM | [8][9] |
The discrepancy in the reported IC50 values for this compound's effect on the NF-κB pathway highlights the need for careful dose-response studies and consideration of the specific experimental context. The potent off-target activities at nanomolar concentrations further complicate the interpretation of its effects.
Signaling Pathways and Experimental Workflows
To visualize the targeted pathway and experimental approaches for its investigation, the following diagrams are provided.
Canonical NF-κB Signaling Pathway and Intervention Points.
Workflow for Comparing this compound and IKKβ siRNA.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summarized protocols for key assays used in the characterization of this compound and IKKβ knockdown effects.
IKKβ siRNA Transfection
Objective: To specifically reduce the expression of IKKβ protein.
Protocol Summary:
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293T) in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute IKKβ-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays. The optimal time should be determined empirically.
-
Validation: Confirm IKKβ protein knockdown by Western blot analysis.
Western Blot for Phosphorylated IκBα
Objective: To measure the level of IκBα phosphorylation as a direct indicator of IKKβ activity.
Protocol Summary:
-
Cell Lysis: After treatment with this compound or post-siRNA transfection and stimulation, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total IκBα and a loading control (e.g., GAPDH or β-actin) to normalize the data.
NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB.
Protocol Summary:
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After 24 hours, treat the cells with this compound or perform the assay in IKKβ knockdown cells. Stimulate with an NF-κB activator (e.g., TNF-α) for 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the reporter lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound or IKKβ knockdown on cell viability.
Protocol Summary:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or perform the assay on IKKβ knockdown cells.
-
Incubation: Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Conclusion and Recommendations
The available evidence strongly suggests that while this compound is an effective inhibitor of the NF-κB signaling pathway in cellular assays, its mechanism is likely more complex than direct, competitive inhibition of IKKβ. The documented off-target effects on the glutamine transporter SLC1A5 and P2X receptors, which occur at concentrations comparable to or lower than its reported IC50 for NF-κB inhibition, are a significant consideration for data interpretation.
For researchers investigating the role of IKKβ in a specific biological process, the following recommendations are advised:
-
Cross-Verification is Essential: Whenever possible, phenotypes observed with this compound should be validated using a genetic approach, such as siRNA or shRNA-mediated knockdown of IKKβ. This will help to distinguish between on-target and off-target effects.
-
Dose-Response and Off-Target Consideration: Researchers should perform careful dose-response experiments with this compound and be mindful of its known off-target activities. If the cellular context involves glutamine metabolism or purinergic signaling, the potential confounding effects of this compound on these pathways must be considered.
-
Acknowledge the Nuances: When reporting findings using this compound, it is important to acknowledge the evolving understanding of its mechanism of action and the potential for off-target effects.
By integrating the comparative data and detailed protocols provided in this guide, researchers can more effectively design, execute, and interpret experiments aimed at elucidating the intricate roles of the IKKβ/NF-κB signaling axis in health and disease.
References
- 1. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMD 0354 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel NF-κB inhibitor this compound induces apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of this compound as a Glutamine Carrier Protein Inhibitor in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IMD 0354, IKKbeta inhibitor (CAS 978-62-1) | Abcam [abcam.com]
- 9. interpriseusa.com [interpriseusa.com]
A Comparative Analysis of IMD-0354 and Novel IKKβ Inhibitors for Researchers
An objective guide for researchers, scientists, and drug development professionals on the performance of IKKβ inhibitors, supported by experimental data and detailed methodologies.
In the landscape of kinase inhibitors, IκB kinase β (IKKβ) has emerged as a critical therapeutic target for a multitude of inflammatory diseases and cancers due to its pivotal role in the NF-κB signaling pathway.[1][2][3] This guide provides a comparative analysis of IMD-0354, a well-characterized IKKβ inhibitor, against a selection of other novel inhibitors, offering a quantitative and methodological resource for the research community.
Performance Comparison of IKKβ Inhibitors
The efficacy of IKKβ inhibitors is primarily assessed by their ability to inhibit the kinase activity of IKKβ, typically measured as the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for this compound and other notable IKKβ inhibitors.
| Inhibitor | Target(s) | IC50 (IKKβ) | Assay System | Key Findings | Reference(s) |
| This compound | IKKβ | 250 nM | In vitro kinase assay | Potent, selective, cell-permeable inhibitor. Blocks IκBα phosphorylation and NF-κB p65 nuclear translocation. | [4] |
| 1.2 µM | TNF-α induced NF-κB transcription activity in HMC-1 cells | Inhibits NF-κB activity and suppresses proliferation of mast cells. | [5][6] | ||
| BMS-345541 | IKKβ (allosteric) | 0.3 µM | In vitro kinase assay | Selective inhibitor, but showed toxicity in Phase I clinical trials. | [1] |
| MLN120B | IKKβ (ATP-competitive) | Not explicitly stated in provided abstracts | Pre-clinical models | Showed efficacy in pre-clinical cancer and inflammatory models. | [7][8] |
| SAR-113945 | IKKβ | Not explicitly stated in provided abstracts | Phase I/II clinical trials | Failed to show efficacy in a Phase IIa trial for knee osteoarthritis. | [7] |
| "Hit 4" (unnamed) | IKKβ | 30.4 ± 3.8 nM | In vitro kinase assay | Identified through virtual screening; showed in vivo efficacy in an arthritis rat model. | [1][3] |
| VH01 (unnamed) | IKKβ | 20.3 µM | In vitro kinase assay | Identified through virtual screening; structurally novel. | [2] |
| Compound 124 (unnamed) | IKKβ (allosteric) | Not explicitly stated in provided abstracts | Cell-based assays | Prevents IKKβ activation by binding to an allosteric site. | [9] |
Delving into the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a cornerstone of the inflammatory response. Upon stimulation by pro-inflammatory cytokines like TNF-α, the IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is activated.[7][9] IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7][9] IKKβ inhibitors, such as this compound, disrupt this cascade by preventing the phosphorylation of IκBα.[10][11]
Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKKβ inhibitors.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of IKKβ inhibitors. Specific parameters may vary between studies.
In Vitro IKKβ Kinase Assay
This assay directly measures the enzymatic activity of IKKβ and its inhibition by test compounds.
Caption: Generalized workflow for an in vitro IKKβ kinase assay.
Protocol:
-
Reaction Setup: In a microplate well, combine recombinant human IKKβ enzyme, a specific IκBα-derived peptide substrate (e.g., IKKtide), and the test inhibitor at various concentrations.[12]
-
Initiation: Start the kinase reaction by adding a solution containing MgCl2 and ATP (often radiolabeled [γ-32P]ATP for detection).
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[13]
-
Termination: Stop the reaction, typically by adding a solution containing EDTA.
-
Detection: Measure the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, methods like ADP detection (e.g., Transcreener ADP² Assay) or phospho-specific antibodies can be used.[12][13]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell-Based NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB in a cellular context, providing insights into the cell permeability and on-target efficacy of the inhibitor.
Protocol:
-
Cell Culture: Plate cells stably expressing an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase) in a multi-well plate.[14][15][16]
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a specific duration (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α.[15]
-
Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Lysis and Detection: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., luminescence for luciferase, fluorescence for β-lactamase).
-
Data Analysis: Normalize the reporter activity to a control and calculate the IC50 of the inhibitor.
In Vivo Adjuvant-Induced Arthritis (AIA) Model
This animal model is used to evaluate the anti-inflammatory efficacy of IKKβ inhibitors in a disease-relevant context.[1]
Protocol:
-
Induction of Arthritis: Induce arthritis in rats or mice by intradermal injection of Complete Freund's Adjuvant (CFA) at the base of the tail or in a paw.[1]
-
Compound Administration: Once arthritis develops (typically 10-14 days post-induction), administer the test compound (e.g., this compound) or vehicle control daily via a suitable route (e.g., oral gavage, intraperitoneal injection).[17]
-
Assessment of Disease Severity: Monitor the animals regularly for clinical signs of arthritis, such as paw swelling (measured with calipers), arthritic score, and body weight.
-
Histopathological Analysis: At the end of the study, sacrifice the animals and collect the joints for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Analyze serum or tissue samples for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) to assess the compound's effect on inflammatory markers.
Conclusion
This compound remains a valuable tool for studying the role of IKKβ in various disease models. However, the field of IKKβ inhibitor discovery is dynamic, with novel compounds demonstrating high potency in preclinical studies.[1][3] The development of allosteric inhibitors and compounds with improved selectivity and safety profiles represents a promising avenue for future therapeutic strategies targeting the NF-κB pathway.[9] Researchers are encouraged to consider the specific context of their studies when selecting an IKKβ inhibitor and to validate its efficacy and selectivity in their experimental systems. The lack of clinical success for many IKKβ inhibitors highlights the challenges associated with systemic inhibition of this crucial pathway, underscoring the need for targeted delivery or intermittent dosing strategies in future clinical applications.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. IKKβ inhibitor identification: a multi-filter driven novel scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of a novel IκB kinase β inhibitor based on pharmacophore modeling, virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IMD 0354, IKKbeta inhibitor (CAS 978-62-1) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors [mdpi.com]
- 9. A novel allosteric inhibitor that prevents IKKβ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IMD 0354 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Crystal structure of inhibitor of κB kinase β (IKKβ) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. IκB kinase β inhibitor this compound suppresses airway remodelling in a Dermatophagoides pteronyssinus-sensitized mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of IMD-0354: A Comparative Guide and Rescue Experiment Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IMD-0354, a selective inhibitor of IκB kinase β (IKKβ), with other commonly used IKKβ inhibitors. It further outlines a detailed experimental protocol for a rescue experiment to definitively confirm the on-target effects of this compound by demonstrating the specific role of IKKβ inhibition in its mechanism of action.
Comparison of IKKβ Inhibitors
This compound is a potent and selective inhibitor of IKKβ, a crucial kinase in the canonical NF-κB signaling pathway.[1] Its inhibitory action prevents the phosphorylation of IκBα, thereby blocking the nuclear translocation of the NF-κB complex and the subsequent transcription of pro-inflammatory and pro-survival genes.[1] To provide a context for its utility, this section compares this compound with other well-characterized IKKβ inhibitors.
| Inhibitor | Reported IC50 for IKKβ | Selectivity Profile | Known Off-Target Effects |
| This compound | ~250 nM[1] | Selective for IKKβ. | Antagonist at P2X1, P2X4, and P2X7 receptors; inhibitor of SLC1A5.[2] |
| SC-514 | 3-12 µM[3] | >10-fold selective for IKKβ over 28 other kinases including JNK, p38, MK2, and ERK. | Generally considered selective for IKKβ. |
| TPCA-1 | 17.9 nM[4] | >22-fold selective for IKKβ over IKKα.[4] | Inhibitor of STAT3.[4] |
| BAY 11-7082 | ~10 µM (for IκBα phosphorylation inhibition) | Poorly selective for IKK1 and IKK2. | Broad-spectrum inhibitor with multiple targets, including inhibition of ubiquitin-specific proteases and protein tyrosine phosphatases.[2][5][6] |
Experimental Protocols
To validate that the observed cellular effects of this compound are a direct result of its inhibitory action on IKKβ, a rescue experiment is essential. This involves demonstrating that the effects of this compound can be reversed by activating the NF-κB pathway downstream of IKKβ.
On-Target Engagement: Inhibition of IKKβ Phosphorylation
This experiment confirms that this compound engages its direct target, IKKβ, within the cell.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulation: Stimulate the NF-κB pathway by adding an appropriate agonist, such as Tumor Necrosis Factor-alpha (TNF-α, 20 ng/mL), for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated IKKβ (p-IKKβ).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total IKKβ and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Expected Outcome: this compound treatment will lead to a dose-dependent decrease in the levels of phosphorylated IKKβ upon stimulation, confirming its engagement with the target.
Rescue Experiment: IKKβ-Independent NF-κB Activation
This experiment aims to demonstrate that activating the NF-κB pathway downstream of IKKβ can rescue the inhibitory effects of this compound. This is achieved by expressing a constitutively active component of the pathway that bypasses the need for IKKβ activity.
Protocol:
-
Plasmid Constructs:
-
Rescue Construct: A plasmid expressing a phosphomimetic mutant of IκBα (e.g., IκBα-S32D/S36D), which is resistant to IKKβ-mediated regulation and allows for constitutive NF-κB activation.
-
Control Construct: An empty vector control.
-
-
Transfection: Transfect the cells (e.g., HEK293T) with either the rescue construct or the control construct.
-
This compound Treatment: 24 hours post-transfection, treat the cells with an effective concentration of this compound (determined from previous experiments, e.g., 10 µM).
-
NF-κB Reporter Assay:
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid along with the rescue or control construct.
-
After this compound treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
-
Assessment of Downstream Gene Expression (Optional):
-
Extract RNA from the treated cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of known NF-κB target genes (e.g., IL-6, IL-8).
-
Expected Outcome: In cells transfected with the empty vector, this compound will significantly inhibit NF-κB reporter activity and downstream gene expression. In contrast, in cells expressing the phosphomimetic IκBα mutant, the inhibitory effect of this compound on NF-κB activity will be significantly attenuated or "rescued."
Visualizing the Molecular Pathways and Experimental Workflow
To further clarify the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Caption: Workflow for the this compound rescue experiment.
References
- 1. Inhibitor | this compound | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SC-514 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. TPCA-1 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
IMD-0354: A Side-by-Side Comparison of its Anti-Inflammatory and Anti-Cancer Activities
For Researchers, Scientists, and Drug Development Professionals
IMD-0354, scientifically known as N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, is a potent small molecule inhibitor initially recognized for its selective inhibition of IκB kinase β (IKKβ), a key component in the NF-κB signaling pathway. This pathway is a cornerstone of inflammatory responses, making this compound a subject of interest for anti-inflammatory therapies.[1][2] Concurrently, the constitutive activation of the NF-κB pathway is a hallmark of many cancers, suggesting a therapeutic potential for this compound in oncology.[3][4] More recent research has also uncovered a novel anti-cancer mechanism for this compound, independent of its IKKβ inhibitory action, related to the inhibition of glutamine transport. This guide provides a comprehensive side-by-side comparison of the anti-inflammatory and anti-cancer activities of this compound, supported by experimental data.
Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative data regarding the efficacy of this compound in both anti-inflammatory and anti-cancer contexts.
Table 1: In Vitro Anti-Inflammatory and Anti-Cancer Activity of this compound
| Parameter | Anti-Inflammatory Activity | Anti-Cancer Activity | Reference |
| Target | IKKβ / NF-κB Pathway | IKKβ / NF-κB Pathway; SLC1A5 Glutamine Transporter | [5][6][7] |
| IC50 (IKKβ) | ~250 nM | ~250 nM | [7] |
| IC50 (NF-κB Activity) | 1.2 µM (TNF-α induced) | 2.87 µM (Primary ATL cells) | [4][5][6] |
| Cell Lines Tested | HUVEC, Cardiomyocytes, Macrophages | CLL, Mast cells (HMC-1), Breast cancer (MDA-MB-231), Melanoma (A375, A431), Adult T-cell Leukemia (ATL) | [3][4][5][8] |
| Key In Vitro Effects | Reduced expression of CCL2, CXCL5, TNF-α, VEGF-A; Diminished HUVEC migration and tube formation. | Induction of apoptosis; Cell cycle arrest at G0/G1 phase; Attenuation of mTOR signaling; Suppression of 2D and 3D tumor cell growth. | [8] |
Table 2: In Vivo Anti-Inflammatory and Anti-Cancer Activity of this compound
| Parameter | Anti-Inflammatory Activity | Anti-Cancer Activity | Reference |
| Animal Model | Mouse model of allergic inflammation; Rat model of corneal inflammation | Nude mice with MDA-MB-231 (breast cancer) xenografts; Mice with ATL cell xenografts | [1][4][5][6][9] |
| Dosage and Administration | 20 mg/kg (i.p.) in mice; 3-30 mg/kg in rats | 5 mg/kg/day in nude mice | [1][5][6] |
| Key In Vivo Effects | Ameliorated airway hyperresponsiveness; Reduced bronchial eosinophils and mucus-producing cells; Decreased inflammatory cell invasion in the cornea. | Significantly suppressed tumor expansion and progression. | [1][5][6] |
Table 3: Comparative Efficacy of this compound
| Comparison | This compound | Comparator | Outcome | Reference |
| Anti-proliferative Effect | Dose-dependent suppression of HMC-1 cell proliferation. | STI571 | This compound showed a remarkable inhibitory effect even at lower concentrations. | [5] |
| NF-κB Signaling | Did not attenuate TNFα-induced IκB phosphorylation in A375 melanoma cells. | TPCA-1 (IKK inhibitor) | TPCA-1 attenuated TNFα-induced IκB phosphorylation. This suggests a different mechanism of action for this compound in this specific cancer cell line, pointing towards its glutamine transport inhibitory role. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.
Detailed Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
Western Blot for NF-κB Pathway Proteins
This protocol is used to determine the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.
-
Materials:
-
Cells treated with this compound and/or an inflammatory stimulus (e.g., TNF-α).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-IKKβ, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the treated and control cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated and total proteins can be quantified to assess the effect of this compound.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure to evaluate the anti-cancer efficacy of this compound in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line of interest.
-
Matrigel (optional, to enhance tumor formation).
-
This compound formulation for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 5 mg/kg/day) or a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection or oral gavage) for a predetermined period.
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or Western blotting).
-
This guide provides a comparative overview of this compound's dual activities, offering valuable insights for researchers exploring its therapeutic potential in inflammatory diseases and cancer. The provided data and protocols serve as a foundation for further investigation into this promising compound.
References
- 1. Antiallergic and anti-inflammatory effects of a novel I kappaB kinase beta inhibitor, this compound, in a mouse model of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel NF-κB inhibitor this compound induces apoptosis in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel NF-κB inhibitor this compound induces apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An IκB kinase 2 inhibitor IMD‐0354 suppresses the survival of adult T‐cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. interpriseusa.com [interpriseusa.com]
- 8. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An IκB kinase 2 inhibitor this compound suppresses the survival of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of IMD-0354 Against Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
IMD-0354 is a potent and selective inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical NF-κB signaling pathway.[1] The specificity of a kinase inhibitor is a crucial factor in its development as a therapeutic agent, as off-target effects can lead to unforeseen side effects and toxicity. This guide provides a comparative analysis of the specificity of this compound against a panel of other kinases, supported by experimental data, to aid researchers in evaluating its potential for their studies.
Executive Summary
This compound demonstrates high selectivity for its primary target, IKKβ. Kinase profiling studies reveal that at a concentration of 1 µM, this compound shows minimal inhibition of a wide range of other kinases. This high degree of specificity makes this compound a valuable tool for dissecting the role of IKKβ in various physiological and pathological processes.
IKKβ and the NF-κB Signaling Pathway
IKKβ is a key component of the IKK complex, which also includes IKKα and the regulatory subunit NEMO. In the canonical NF-κB pathway, IKKβ is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β). Activated IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, cell survival, and proliferation.
Specificity Profile of this compound
The specificity of this compound has been evaluated against a broad panel of kinases. The following table summarizes the inhibitory activity of this compound against its primary target, IKKβ, and other kinases that showed some level of inhibition in a kinase profiling screen. The data is presented as the percentage of remaining kinase activity at a given concentration of this compound.
| Kinase Target | This compound Concentration | % Activity Remaining | Reference |
| IKKβ | 250 nM (IC50) | 50% | --INVALID-LINK-- |
| PRAK | 1.0 µM | 65% | International Centre for Kinase Profiling |
| SRPK1 | 1.0 µM | 72% | International Centre for Kinase Profiling |
| DYRK3 | 1.0 µM | 75% | International Centre for Kinase Profiling |
| PAK2 | 1.0 µM | 80% | International Centre for Kinase Profiling |
| DYRK1A | 1.0 µM | 84% | International Centre for Kinase Profiling |
| IR | 1.0 µM | 89% | International Centre for Kinase Profiling |
| MAPKAP-K3 | 1.0 µM | 91% | International Centre for Kinase Profiling |
| YES1 | 1.0 µM | 92% | International Centre for Kinase Profiling |
| PKB beta | 1.0 µM | 93% | International Centre for Kinase Profiling |
| IGF-1R | 1.0 µM | 94% | International Centre for Kinase Profiling |
| MARK2 | 1.0 µM | 94% | International Centre for Kinase Profiling |
| MNK2 | 1.0 µM | 95% | International Centre for Kinase Profiling |
| PKC alpha | 1.0 µM | 95% | International Centre for Kinase Profiling |
| PAK4 | 1.0 µM | 96% | International Centre for Kinase Profiling |
| MAPKAP-K2 | 1.0 µM | 97% | International Centre for Kinase Profiling |
| MARK3 | 1.0 µM | 97% | International Centre for Kinase Profiling |
| PDK1 | 1.0 µM | 97% | International Centre for Kinase Profiling |
| TTK | 1.0 µM | 97% | International Centre for Kinase Profiling |
| JAK2 | 1.0 µM | 98% | International Centre for Kinase Profiling |
| MST2 | 1.0 µM | 98% | International Centre for Kinase Profiling |
| CK1 delta | 1.0 µM | 99% | International Centre for Kinase Profiling |
| IKK epsilon | 1.0 µM | 99% | International Centre for Kinase Profiling |
| PKA | 1.0 µM | 99% | International Centre for Kinase Profiling |
| NUAK1 | 1.0 µM | 100% | International Centre for Kinase Profiling |
| Src | 1.0 µM | 101% | International Centre for Kinase Profiling |
| HIPK3 | 1.0 µM | 101% | International Centre for Kinase Profiling |
Note: The data for off-target kinases is from a single high-throughput screening and should be interpreted as an initial indication of specificity. Further validation with dose-response curves to determine IC50 values is recommended for kinases of particular interest.
Experimental Methodologies
The specificity of kinase inhibitors is typically determined using in vitro kinase assays. A common method is the radiometric assay, which is considered a gold standard.
General In Vitro Kinase Assay Protocol (Radiometric)
This protocol outlines the general steps for a radiometric in vitro kinase assay used for inhibitor profiling.
1. Reagent Preparation:
-
Kinase Buffer: Typically contains a buffering agent (e.g., Tris-HCl), MgCl₂, and DTT.
-
Kinase: A purified, active form of the kinase of interest.
-
Substrate: A peptide or protein that is a known substrate for the kinase.
-
[γ-³²P]ATP: Radiolabeled ATP to trace the phosphate transfer.
-
This compound: Prepared in a suitable solvent (e.g., DMSO) at various concentrations.
2. Reaction Setup:
-
The kinase and the test compound (this compound) or vehicle (DMSO) are pre-incubated in the kinase buffer in a multi-well plate.
3. Initiation of Reaction:
-
The kinase reaction is initiated by adding a mixture of the substrate and [γ-³²P]ATP.
4. Incubation:
-
The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.
5. Termination of Reaction:
-
The reaction is stopped, often by adding a strong acid like phosphoric acid.
6. Separation of Phosphorylated Substrate:
-
The reaction mixture is spotted onto a phosphocellulose paper or membrane, which binds the phosphorylated substrate.
7. Washing:
-
The membrane is washed multiple times to remove unincorporated [γ-³²P]ATP.
8. Quantification:
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
9. Data Analysis:
-
The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to the vehicle control. For determining the IC50 value, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The available data strongly supports the high specificity of this compound for IKKβ over a wide range of other kinases. At a concentration that is four times its IC50 for IKKβ, this compound shows minimal to no inhibitory effect on the vast majority of kinases tested. This makes this compound an excellent research tool for investigating the specific roles of IKKβ in cellular signaling and disease, with a low probability of confounding results due to off-target kinase inhibition. For therapeutic development, this high specificity is a desirable characteristic, potentially leading to a better safety profile. Researchers should, however, remain mindful of potential off-target effects on non-kinase proteins, which have been reported for this compound.
References
Safety Operating Guide
Proper Disposal Procedures for IMD-0354: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of IMD-0354, a potent IκB kinase β (IKKβ) inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents in a laboratory setting.
I. Chemical and Safety Data Overview
This compound, with the chemical name N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide, is a solid substance.[1][2][3] Understanding its chemical and physical properties is the first step toward safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₈ClF₆NO₂ | [1] |
| Molecular Weight | 383.67 g/mol | [1][4] |
| Appearance | Solid | [3] |
| Melting Point | 172 - 173 °C | [3] |
| Boiling Point | 323.1 ± 42.0 °C (Predicted) | [3] |
| Solubility | DMSO (up to 100 mM), Ethanol (up to 100 mM) | [1][5] |
| Partition Coefficient | log Pow: 5.488 | [3] |
| CAS Number | 978-62-1 | [1][2] |
Hazard Identification: The Safety Data Sheet (SDS) for this compound indicates that it should be handled with care. Precautionary statements include avoiding breathing dust and ensuring adequate ventilation. In case of contact, immediate rinsing of the affected area is recommended.[3]
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use a fume hood or wear a respirator if dust is generated.[3]
III. Disposal Workflow
The proper disposal of this compound, whether in solid form or in solution, must follow institutional and local regulations for chemical waste. The following workflow provides a step-by-step guide for its disposal.
References
Navigating the Safe Handling of IMD-0354: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the investigational drug IMD-0354, a selective inhibitor of IκB kinase β (IKKβ), offering procedural guidance for its use and disposal.
This compound is a potent anti-inflammatory and potential anti-cancer agent that functions by inhibiting the NF-κB signaling pathway.[1][2][3][4][5] Its targeted mechanism of action makes it a valuable tool in research and drug development. However, like all chemical compounds, understanding its properties and the necessary precautions for its handling is crucial for laboratory safety and experimental integrity.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive risk assessment should always be conducted before handling any chemical. The following table summarizes the recommended personal protective equipment for handling this compound, based on available safety data.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects against splashes and dust. |
| Face Shield | - | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant Gloves | Compatible with DMSO and ethanol (e.g., Nitrile gloves) | Protects skin from direct contact with the compound and solvents. |
| Body Protection | Laboratory Coat | Standard | Prevents contamination of personal clothing. |
| Respiratory Protection | Air-purifying Respirator with appropriate filter | NIOSH-approved | Required when dusts are generated or when working with the powder outside of a fume hood. |
Operational Plan: From Receipt to Disposal
A clear and logical workflow is essential for the safe and efficient use of this compound in a laboratory setting.
Caption: This diagram outlines the key stages for the safe handling and disposal of this compound in a laboratory environment.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific procedures. Do not dispose of the solid compound or its solutions down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. The container should be compatible with the solvent used (e.g., a polyethylene container for DMSO or ethanol solutions).
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its effects by selectively inhibiting the IκB kinase β (IKKβ) subunit.[1][2][3][4][5] This kinase is a critical component of the canonical NF-κB signaling pathway, a central regulator of inflammation, immunity, and cell survival.
Caption: This diagram illustrates how this compound inhibits the NF-κB signaling pathway by blocking IKKβ-mediated phosphorylation of IκBα.
Experimental Protocols
While specific experimental designs will vary, the following provides a general framework for preparing and using this compound in cell culture experiments.
Preparation of Stock Solutions
This compound is soluble in DMSO and ethanol.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Under a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile tube.
-
Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
In Vitro Cell Treatment
This protocol describes a general procedure for treating adherent cells with this compound.
-
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, prepare the working concentrations of this compound by diluting the stock solution in complete cell culture medium. It is crucial to ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration.
-
Following incubation, proceed with the planned downstream analysis (e.g., cell viability assay, protein extraction, RNA isolation).
-
By adhering to these safety protocols and experimental guidelines, researchers can confidently and safely incorporate this compound into their studies, contributing to the advancement of scientific knowledge in inflammation and oncology.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
